Myristyl arachidate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetradecyl icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBICALCKYSGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336931 | |
| Record name | Tetradecyl icosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22413-04-3 | |
| Record name | Eicosanoic acid, tetradecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22413-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecyl icosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tetradecyl Eicosanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary methods for synthesizing tetradecyl eicosanoate, a long-chain wax ester. The synthesis of such esters is crucial for various applications, including in the formulation of pharmaceuticals, cosmetics, and as bio-lubricants. This document outlines both enzymatic and chemical approaches to the synthesis, presenting detailed experimental protocols and quantitative data to facilitate replication and further research.
Core Synthesis Methodologies
The synthesis of tetradecyl eicosanoate can be broadly categorized into two primary methodologies: enzymatic synthesis and chemical synthesis. Enzymatic methods are lauded for their mild reaction conditions and high specificity, positioning them as a "green" chemistry approach. Chemical synthesis, while potentially harsher, offers a more traditional and sometimes faster route to the desired product.
Enzymatic Synthesis via Direct Esterification
Enzymatic synthesis of wax esters typically employs lipases to catalyze the direct esterification of a fatty acid with a fatty alcohol.[1][2] This method is advantageous due to its operation at lower temperatures, which prevents the degradation of sensitive molecules. Immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the economic viability of the process.[1][3][4]
A general reaction scheme for the lipase-catalyzed synthesis of tetradecyl eicosanoate is as follows:
Eicosanoic Acid + Tetradecanol --(Immobilized Lipase)--> Tetradecyl Eicosanoate + Water
The following diagram illustrates the enzymatic synthesis pathway:
Caption: Enzymatic synthesis of tetradecyl eicosanoate.
Chemical Synthesis via Acid-Catalyzed Esterification (Fischer Esterification)
Chemical synthesis can be achieved through the direct esterification of eicosanoic acid and tetradecanol in the presence of an acid catalyst, a process known as Fischer esterification. Strong acids like sulfuric acid are commonly used as catalysts. This method typically requires elevated temperatures to drive the reaction towards the formation of the ester.
The reaction is represented as:
Eicosanoic Acid + Tetradecanol --(H+)--> Tetradecyl Eicosanoate + Water
The diagram below outlines the acid-catalyzed esterification pathway:
Caption: Chemical synthesis via acid-catalyzed esterification.
Chemical Synthesis via Transesterification
An alternative chemical route is transesterification, where a fatty acid ester (e.g., methyl eicosanoate) reacts with a fatty alcohol (tetradecanol) in the presence of a catalyst. This method can be catalyzed by either acids or bases. The choice of catalyst can influence reaction times and yields.
The general transesterification reaction is:
Methyl Eicosanoate + Tetradecanol --(Catalyst)--> Tetradecyl Eicosanoate + Methanol
The following diagram illustrates the transesterification process:
Caption: Chemical synthesis via transesterification.
Quantitative Data Summary
The following tables summarize the key quantitative data for the different synthesis methods. It is important to note that while specific data for tetradecyl eicosanoate is limited, the presented data for similar long-chain wax esters provides a strong basis for experimental design.
Table 1: Enzymatic Synthesis of Long-Chain Wax Esters
| Parameter | Value | Reference |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | |
| Substrates | Fatty Acid and Fatty Alcohol | |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 | |
| Enzyme Dosage | 1.25% (w/w of total substrates) | |
| Temperature | 70 °C | |
| Reaction Time | 1 - 6 hours | |
| Conversion Yield | >95% | |
| Agitation Speed | 350 rpm |
Table 2: Chemical Synthesis of Fatty Acid Esters
| Parameter | Value | Reference |
| Catalyst | Sulfonated Biochar (Solid Acid Catalyst) | |
| Substrates | Oleic Acid and Methanol | |
| Substrate Molar Ratio (Methanol:Acid) | 8:1 | |
| Catalyst Loading | 4.0 wt% | |
| Temperature | 80 °C | |
| Reaction Time | 5 hours | |
| Conversion Yield | 96.28% |
Experimental Protocols
The following are detailed experimental protocols adapted for the synthesis of tetradecyl eicosanoate based on established methods for similar long-chain wax esters.
Protocol 1: Enzymatic Synthesis of Tetradecyl Eicosanoate
This protocol is adapted from methodologies for the synthesis of other long-chain wax esters using an immobilized lipase.
Materials:
-
Eicosanoic acid
-
Tetradecanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Hexane (or solvent-free)
-
Ethanol
-
Saturated sodium carbonate solution
Equipment:
-
Jacketed glass reactor with magnetic stirrer and temperature control
-
Vacuum pump
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a jacketed glass reactor, combine equimolar amounts of eicosanoic acid and tetradecanol. For a solvent-free system, gently heat the mixture to melt the reactants.
-
Add the immobilized lipase at a concentration of 1.25% (w/w) of the total substrate mass.
-
Heat the reaction mixture to 70 °C with constant stirring at 350 rpm.
-
Apply a vacuum to the reactor to facilitate the removal of water produced during the esterification, which drives the reaction to completion.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction has reached completion (typically >95% conversion, after 1-6 hours), cool the mixture and filter to recover the immobilized enzyme for reuse.
-
The crude product can be purified by first washing with ethanol to remove any unreacted tetradecanol, followed by a wash with a saturated sodium carbonate solution to remove any remaining free fatty acids.
-
The final product can be further purified by column chromatography on silica gel if required.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tetradecyl eicosanoate.
Protocol 2: Acid-Catalyzed Chemical Synthesis of Tetradecyl Eicosanoate
This protocol is a general procedure for Fischer esterification adapted for the synthesis of tetradecyl eicosanoate.
Materials:
-
Eicosanoic acid
-
Tetradecanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add eicosanoic acid, a 1.5 molar excess of tetradecanol, and a suitable solvent such as toluene.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of eicosanoic acid).
-
Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected, indicating the completion of the reaction (typically several hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude tetradecyl eicosanoate.
-
The product can be further purified by vacuum distillation or column chromatography.
Experimental Workflow Visualization
The following diagram provides a generalized workflow for the synthesis, purification, and analysis of tetradecyl eicosanoate.
Caption: General experimental workflow.
References
The Natural Origins of Myristyl Arachidate Components: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of the constituent components of myristyl arachidate: myristyl alcohol (1-tetradecanol) and arachidic acid (eicosanoic acid). While this compound itself is not commonly found as a naturally occurring ester, its precursors are readily available in a variety of plant and animal-based sources. This document details these sources, presents quantitative data, outlines experimental protocols for their analysis, and illustrates their biosynthetic pathways.
Natural Sources of this compound Components
This compound is a wax ester formed from the esterification of myristyl alcohol and arachidic acid. The natural occurrence of these two components is distinct and widespread.
Myristyl Alcohol (1-Tetradecanol)
Myristyl alcohol is a saturated fatty alcohol with a 14-carbon chain. It is primarily derived from the hydrogenation of myristic acid.[1][2] Natural sources rich in myristic acid, and therefore precursors to myristyl alcohol, include:
-
Nutmeg (Myristica fragrans): Nutmeg butter is a significant source, containing about 75% trimyristin, the triglyceride of myristic acid.[3][4] The essential oil of nutmeg also contains myristicin.[5]
-
Coconut Oil (Cocos nucifera): A major source for the commercial production of myristyl alcohol.
-
Palm Kernel Oil (Elaeis guineensis): Another primary feedstock for the industrial production of myristyl alcohol.
-
Animal Fats: Myristic acid is found in butterfat and is present in bovine milk (8-14%) and human breast milk (8.6%).
Arachidic Acid (Eicosanoic Acid)
Arachidic acid is a saturated fatty acid with a 20-carbon chain. It is typically found in smaller quantities than other fatty acids in natural sources. Notable sources include:
-
Peanut Oil (Arachis hypogaea): As its name suggests, arachidic acid is a constituent of peanut oil.
-
Corn Oil (Zea mays): Found in modest concentrations.
-
Other Vegetable Oils: Also present in rapeseed oil and sunflower oil.
-
Fish Oils: A natural source of arachidic acid.
Quantitative Data on Myristyl Alcohol and Arachidic Acid in Natural Sources
The concentration of myristyl alcohol and arachidic acid can vary depending on the specific source, geographical origin, and processing methods. The following tables summarize available quantitative data.
Table 1: Concentration of Myristyl Alcohol Precursors (Myristic Acid) in Various Natural Sources
| Natural Source | Component | Concentration (% of total fatty acids) | Reference(s) |
| Nutmeg Butter | Trimyristin | ~75% | |
| Coconut Oil | Myristic Acid | 16-21% | |
| Palm Kernel Oil | Myristic Acid | 14-18% | |
| Bovine Milk Fat | Myristic Acid | 8-14% | |
| Human Breast Milk | Myristic Acid | 8.6% |
Table 2: Concentration of Arachidic Acid in Various Natural Sources
| Natural Source | Concentration (% of total fatty acids) | Reference(s) |
| Peanut Oil | 1.1-1.7% | |
| Corn Oil | <0.5% | |
| Rapeseed Oil | 0.5-1.5% | |
| Sunflower Oil | 0.3-0.7% |
Experimental Protocols
This section details the methodologies for the extraction, quantification, and synthesis of myristyl alcohol and arachidic acid.
Extraction and Quantification of Fatty Alcohols (including Myristyl Alcohol) from Natural Sources
Objective: To extract and quantify myristyl alcohol from plant oils or waxes.
Methodology:
-
Saponification:
-
Weigh 5-10 g of the oil or wax sample into a round-bottom flask.
-
Add 50 mL of 2 M ethanolic potassium hydroxide.
-
Reflux the mixture for 1-2 hours to hydrolyze the esters.
-
-
Extraction of Unsaponifiables (including fatty alcohols):
-
After cooling, transfer the mixture to a separatory funnel.
-
Add 50 mL of distilled water and 50 mL of n-hexane.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper hexane layer.
-
Repeat the extraction of the aqueous layer two more times with 50 mL of n-hexane.
-
Combine the hexane extracts and wash with 50 mL of distilled water to remove any remaining soap.
-
Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.
-
-
Quantification by Gas Chromatography (GC):
-
Derivatization (optional but recommended for better peak shape): The extracted fatty alcohols can be derivatized to their trimethylsilyl (TMS) ethers by reacting with a silylating agent (e.g., BSTFA with 1% TMCS) at 60-70°C for 30 minutes.
-
GC-FID or GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 280-300°C) at a rate of 5-10°C/min, and hold for a few minutes.
-
Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and quantification.
-
Quantification: Use an internal or external standard of myristyl alcohol for accurate quantification.
-
-
Extraction and Quantification of Fatty Acids (including Arachidic Acid) from Natural Sources
Objective: To extract and quantify arachidic acid from plant oils.
Methodology:
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Weigh approximately 100 mg of the oil sample into a screw-capped test tube.
-
Add 2 mL of 0.5 M sodium methoxide in methanol.
-
Heat the mixture in a water bath at 50-60°C for 10-15 minutes with occasional shaking.
-
After cooling, add 2 mL of n-hexane and 2 mL of distilled water.
-
Vortex the mixture and centrifuge to separate the layers.
-
The upper hexane layer containing the FAMEs is collected for analysis.
-
-
Quantification by Gas Chromatography (GC):
-
GC-FID or GC-MS Analysis:
-
Column: A polar capillary column (e.g., DB-23, SP-2560) is typically used for good separation of FAMEs.
-
Injector Temperature: 220-250°C.
-
Oven Temperature Program: A temperature gradient is used to separate FAMEs of different chain lengths and degrees of unsaturation (e.g., start at 100°C, ramp to 240°C).
-
Detector: FID for quantification or MS for identification.
-
Quantification: A certified FAME mixture standard is used for peak identification and quantification.
-
-
Synthesis of this compound
Objective: To synthesize this compound from myristyl alcohol and arachidic acid.
Methodology (Enzymatic Synthesis):
-
Reactants:
-
Myristyl alcohol (1 equivalent)
-
Arachidic acid (1 equivalent)
-
Immobilized lipase (e.g., Novozym 435) as a catalyst (typically 5-10% by weight of the total reactants).
-
-
Procedure:
-
Combine myristyl alcohol and arachidic acid in a reaction vessel.
-
Heat the mixture to a temperature that allows both reactants to be in a liquid state (e.g., 60-80°C).
-
Add the immobilized lipase to the molten mixture.
-
The reaction can be carried out under vacuum to remove the water produced during esterification, which drives the reaction to completion.
-
Monitor the reaction progress by taking small aliquots and analyzing the disappearance of the reactants or the appearance of the product using techniques like Thin Layer Chromatography (TLC) or GC.
-
Once the reaction is complete, the immobilized enzyme can be filtered off for reuse.
-
The resulting this compound can be purified by techniques such as column chromatography if necessary.
-
Biosynthetic Pathways
The biosynthesis of myristyl alcohol and arachidic acid occurs through the general pathways of fatty acid and fatty alcohol synthesis in organisms.
Biosynthesis of Myristic Acid and Arachidic Acid
Saturated fatty acids like myristic acid (C14) and arachidic acid (C20) are synthesized from acetyl-CoA through the action of the fatty acid synthase (FAS) complex. The elongation to very-long-chain fatty acids (VLCFAs) like arachidic acid involves a separate elongase system in the endoplasmic reticulum.
Biosynthesis of Myristyl Alcohol
Myristyl alcohol is produced from myristoyl-CoA (the activated form of myristic acid) through the action of fatty acyl-CoA reductases.
References
- 1. atamankimya.com [atamankimya.com]
- 2. specialchem.com [specialchem.com]
- 3. curlvana.in [curlvana.in]
- 4. Production, handling and processing of nutmeg and mace and their culinary uses - Section VI-Composition and constituents of nutmeg and mace [fao.org]
- 5. Identification of Compounds in the Essential Oil of Nutmeg Seeds (Myristica fragrans Houtt.) That Inhibit Locomotor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Myristyl Arachidate (CAS Number: 22413-04-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl arachidate, with the CAS number 22413-04-3, is a wax ester composed of myristyl alcohol and arachidic acid. It belongs to the class of long-chain fatty acid esters, which are noted for their diverse applications in the pharmaceutical, cosmetic, and food industries. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, applications, safety data, and its role in biological systems.
Physicochemical Properties
This compound is a solid at room temperature with a waxy texture.[1][2] Its lipophilic nature governs its utility in various formulations. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C34H68O2 | [1][2][3] |
| Molecular Weight | 508.9 g/mol | |
| IUPAC Name | tetradecyl icosanoate | |
| Synonyms | Tetradecyl eicosanoate, Eicosanoic acid, tetradecyl ester | |
| Physical State | Solid | |
| Purity | >99% (commercially available) | |
| Storage Temperature | Room temperature or -20°C | |
| XLogP3-AA | 16.3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 32 | |
| Exact Mass | 508.52193141 Da | |
| Topological Polar Surface Area | 26.3 Ų |
Synthesis
The synthesis of this compound is typically achieved through the esterification of myristyl alcohol with arachidic acid. Both chemical and enzymatic methods can be employed for this purpose.
Chemical Synthesis
Acid-catalyzed esterification is a common method for producing fatty acid esters. The reaction involves heating the fatty acid and alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The removal of water as it is formed drives the reaction towards the product.
Enzymatic Synthesis
Biocatalytic synthesis using lipases is an increasingly popular "green chemistry" approach. Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), can efficiently catalyze the esterification under milder conditions, often in solvent-free systems.
Experimental Protocol: General Enzymatic Esterification
A general protocol for the enzymatic synthesis of a long-chain wax ester like this compound is as follows:
-
Reactant Preparation: Myristyl alcohol and arachidic acid are mixed in an equimolar ratio in a reaction vessel.
-
Enzyme Addition: An immobilized lipase (e.g., 1-10% by weight of reactants) is added to the mixture.
-
Reaction Conditions: The reaction is typically conducted at a temperature between 60-70°C. To drive the equilibrium towards ester formation, water produced during the reaction is removed, often by applying a vacuum or bubbling dry nitrogen through the mixture.
-
Monitoring: The reaction progress is monitored by measuring the decrease in acid value of the mixture over time.
-
Purification: Upon completion, the immobilized enzyme is filtered off. The product, this compound, can be purified from any unreacted starting materials by methods such as crystallization or chromatography.
A simplified workflow for this process is illustrated in the diagram below.
Applications in Research and Drug Development
This compound's properties make it a valuable excipient in pharmaceutical and dermatological formulations.
-
Emollient and Moisturizer: It forms an occlusive layer on the skin, reducing water loss and imparting a soft, smooth feel.
-
Texture Enhancer: In creams and lotions, it increases viscosity and improves spreadability.
-
Stabilizer: It can act as a co-emulsifier, enhancing the stability of emulsions.
-
Drug Delivery: As a lipid-based excipient, it can be used in the formulation of lipid nanoparticles or as a matrix-forming agent in sustained-release oral dosage forms. Its miscibility with active pharmaceutical ingredients (APIs) can be a critical factor in formulation development.
Safety and Toxicology
While specific toxicological data for this compound is limited, extensive studies on similar long-chain fatty acid esters, such as Myristyl myristate, provide a strong basis for its safety assessment. These esters are generally considered to have a low order of toxicity.
| Test | Result | Compound Tested | Reference |
| Acute Oral LD50 (rat) | >14.4 g/kg | Myristyl Myristate | |
| Acute Dermal Toxicity (rabbit) | Non-toxic | Myristyl Myristate | |
| Skin Irritation (rabbit) | Minimal to mild | Myristyl Myristate | |
| Eye Irritation (rabbit) | Minimal | Myristyl Myristate | |
| Skin Sensitization (guinea pig) | Non-sensitizing | Myristyl Myristate |
Based on the available data for analogous compounds, this compound is not expected to be a significant skin or eye irritant, nor a skin sensitizer under normal conditions of use. It is considered safe for use in cosmetic and pharmaceutical applications when formulated to be non-irritating.
Biological Role and Signaling Pathways
This compound, as a long-chain fatty acid ester, is expected to be metabolized in the body into its constituent parts: myristyl alcohol and arachidic acid. These components can then enter their respective metabolic pathways.
Long-chain fatty acyl-CoA esters, which are intermediates in the metabolism of fatty acids, are recognized as important signaling molecules. They are involved in a variety of cellular processes, including:
-
Glycerolipid and glycerophospholipid biosynthesis
-
Beta-oxidation
-
Cellular differentiation and proliferation
-
Regulation of enzyme activities
Arachidic acid (eicosanoic acid) can be metabolized through pathways involving cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes, leading to the formation of various bioactive mediators. These pathways are crucial in inflammation and other physiological processes.
The general metabolic fate and signaling role of a long-chain fatty acid ester is depicted in the following diagram.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound in various matrices. A reversed-phase HPLC method, similar to that used for other long-chain esters like myristyl nicotinate, would be appropriate.
General Analytical Workflow
-
Sample Preparation: Extraction of this compound from the formulation matrix using a suitable organic solvent (e.g., acetonitrile, isopropanol).
-
Chromatographic Separation: Separation on a C18 reversed-phase column with a mobile phase typically consisting of a mixture of acetonitrile and water.
-
Detection: Detection using a UV detector (at a low wavelength, e.g., 205-215 nm) or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
The following diagram illustrates a typical analytical workflow for the quantification of this compound.
Conclusion
This compound is a well-characterized wax ester with significant potential as an excipient in drug development and formulation science. Its favorable physicochemical properties, combined with a strong safety profile based on data from analogous compounds, make it a versatile ingredient for topical and potentially oral delivery systems. Understanding its synthesis, analytical methods, and metabolic fate is crucial for its effective application in research and pharmaceutical product development.
References
An In-depth Technical Guide to the Lipid Classification of Myristyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipid classification, physicochemical properties, and analytical methodologies related to myristyl arachidate. The information is intended to support research, development, and quality control activities involving this wax ester.
Lipid Classification and Structure
This compound, also known by its IUPAC name tetradecyl icosanoate, is classified as a wax ester.[1][2][] Wax esters are neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1][2]
In the case of this compound, the constituent molecules are myristyl alcohol (a 14-carbon saturated fatty alcohol) and arachidic acid (a 20-carbon saturated fatty acid). Its chemical structure is characterized by a long, nonpolar hydrocarbon chain, rendering it highly hydrophobic.
According to the comprehensive LIPID MAPS classification system, this compound is assigned the following classification:
-
Category: Fatty Acyls [FA]
-
Main Class: Fatty Esters [FA07]
-
Sub Class: Wax monoesters [FA0701]
-
LIPID MAPS ID: WE(14:0/20:0)
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Computed) | Methyl Arachidate (Experimental) | General Wax Ester Characteristics |
| Molecular Formula | C34H68O2 | C21H42O2 | - |
| Molecular Weight | 508.9 g/mol | 326.56 g/mol | - |
| Melting Point | Not available | 45-48 °C | Saturated, long-chain wax esters are typically solids at room temperature with high melting points. |
| Boiling Point | Not available | 215-216 °C at 10 mmHg | High due to large molecular mass and nonpolar nature. |
| Solubility | Not available | Soluble in alcohol and ether; insoluble in water. | Generally soluble in nonpolar organic solvents like hexane, chloroform, and diethyl ether. Insoluble in water. |
| Kovats Retention Index (Standard non-polar) | 3547.92 | Not available | - |
| Collision Cross Section ([M-H]⁻) | 226.49 Ų | Not available | - |
Note: The data for this compound is computationally predicted by PubChem. The data for methyl arachidate is provided for comparison as an experimentally characterized long-chain fatty acid ester.
Experimental Protocols
The analysis of this compound and other wax esters requires specialized techniques due to their high molecular weight and low volatility. The following are detailed methodologies for key analytical techniques.
High-Temperature Gas Chromatography (HT-GC)
HT-GC is the preferred method for the direct analysis of intact wax esters, avoiding derivatization steps that can lead to information loss.
Objective: To separate and quantify this compound.
Instrumentation:
-
Gas chromatograph equipped with a high-temperature capillary column (e.g., DB-1HT, DB-5HT).
-
High-temperature injector and detector.
-
Mass spectrometer (for GC-MS).
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable high-boiling point solvent (e.g., hexane, toluene) to a final concentration of 0.1-1.0 mg/mL.
-
-
GC-MS Parameters:
-
Injector Temperature: 390 °C
-
Detector Temperature: 390 °C
-
Column Temperature Program:
-
Initial temperature: 120 °C
-
Ramp 1: 15 °C/min to 240 °C
-
Ramp 2: 8 °C/min to 390 °C
-
Hold at 390 °C for 6 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL.
-
MS Detection: Electron ionization (EI) mode with a scan range of m/z 50-920.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing its peak area to that of a calibration curve prepared with a certified reference standard.
-
Workflow for HT-GC Analysis of this compound
Thin-Layer Chromatography (TLC)
TLC is a valuable technique for the qualitative analysis and purification of wax esters from complex lipid mixtures.
Objective: To isolate this compound from a lipid extract.
Materials:
-
Silica gel 60 TLC plates.
-
Developing tank.
-
Solvent system: Hexane:Diethyl Ether:Acetic Acid (90:10:1, v/v/v).
-
Visualization reagent: 0.05% Rhodamine 6G in ethanol or iodine vapor.
-
UV lamp.
Methodology:
-
Sample Application:
-
Dissolve the lipid extract in a minimal amount of a volatile solvent (e.g., chloroform, hexane).
-
Spot the dissolved sample onto the baseline of the TLC plate.
-
-
Development:
-
Place the TLC plate in a developing tank pre-saturated with the solvent system.
-
Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the tank and allow the solvent to evaporate.
-
Visualize the separated lipid classes by spraying with Rhodamine 6G solution and viewing under a UV lamp, or by placing the plate in a tank with iodine crystals. Wax esters will appear as a distinct band.
-
-
Elution (for purification):
-
Identify the band corresponding to wax esters by comparison with a standard.
-
Scrape the silica gel from this band into a clean tube.
-
Elute the this compound from the silica gel using a polar solvent like diethyl ether or chloroform.
-
Logical Flow for TLC-based Purification
References
Biocatalytic synthesis of long-chain wax esters
An In-depth Technical Guide to the Biocatalytic Synthesis of Long-Chain Wax Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biocatalytic synthesis of long-chain wax esters, valuable compounds with wide-ranging applications in pharmaceuticals, cosmetics, and as specialty lubricants. The guide details the enzymatic and whole-cell biocatalytic approaches, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core concepts through diagrams.
Introduction to Wax Esters and Biocatalysis
Wax esters are esters composed of long-chain fatty acids and long-chain fatty alcohols.[1] Traditionally, they have been sourced from natural origins like jojoba oil and spermaceti from sperm whales.[1][2] However, ethical and sustainability concerns have driven the development of alternative production methods.[2] Chemical synthesis is a viable route but often requires harsh reaction conditions and can generate undesirable byproducts.[2]
Biocatalysis has emerged as a green and efficient alternative, utilizing enzymes or whole-cell systems to produce wax esters under mild conditions with high specificity. This approach minimizes energy consumption and waste generation compared to chemical methods. Lipases are the most commonly employed enzymes for the direct esterification of fatty acids and fatty alcohols. More recently, metabolic engineering of microorganisms has enabled the de novo synthesis of wax esters from simple carbon sources.
Enzymatic Synthesis of Wax Esters
The enzymatic synthesis of wax esters primarily involves the use of lipases to catalyze the esterification of a long-chain fatty acid and a long-chain fatty alcohol.
Key Enzymes
Lipases (EC 3.1.1.3) are the workhorses of enzymatic wax ester synthesis. Several commercially available lipases have demonstrated high efficacy:
-
Novozym® 435 : An immobilized lipase from Candida antarctica B, it is one of the most frequently used biocatalysts for this application due to its high activity and stability.
-
Lipozyme® RMIM : An immobilized lipase from Rhizomucor miehei, it also shows excellent performance in wax ester synthesis.
-
Other lipases from species such as Thermomyces lanuginosus, Pseudomonas fluorescens, and Rhizopus oryzae have also been successfully utilized.
Immobilization of these enzymes on solid supports is a common strategy to enhance their stability, allow for easy separation from the reaction mixture, and enable their reuse over multiple batches.
Substrates
A wide variety of long-chain fatty acids and fatty alcohols can be used as substrates, allowing for the synthesis of a diverse range of wax esters with tailored properties.
-
Common Fatty Acids : Oleic acid, palmitic acid, stearic acid, and lauric acid.
-
Common Fatty Alcohols : Cetyl alcohol, oleyl alcohol, and behenyl alcohol.
The choice of substrates directly influences the physical properties, such as melting point and lubricity, of the resulting wax ester.
Reaction Parameters and Optimization
The efficiency of enzymatic wax ester synthesis is highly dependent on several reaction parameters:
-
Temperature : Optimal temperatures typically range from 40°C to 70°C.
-
Substrate Molar Ratio : The molar ratio of fatty acid to fatty alcohol can significantly impact the reaction equilibrium and conversion rate. An excess of one substrate is often used to drive the reaction towards product formation.
-
Enzyme Loading : The concentration of the lipase is a key factor in determining the reaction rate.
-
Water Activity (a_w) : Water is a product of the esterification reaction. Therefore, maintaining a low water activity is crucial to favor synthesis over the reverse reaction, hydrolysis. This can be achieved by using a solvent-free system, performing the reaction in a non-polar organic solvent, or by adding molecular sieves.
-
Solvent System : Reactions can be performed in a solvent-free system or in organic solvents such as hexane, isooctane, or dodecane to reduce mass transfer limitations and facilitate product recovery.
Whole-Cell Biocatalysis for Wax Ester Production
An alternative to using isolated enzymes is to employ whole microbial cells that have been metabolically engineered to produce wax esters. This approach can utilize simple feedstocks like glucose and convert them into the desired products.
Biosynthetic Pathway
The core of whole-cell wax ester synthesis lies in the heterologous expression of two key enzymes:
-
Fatty Acyl-CoA Reductase (FAR) : This enzyme reduces fatty acyl-CoAs to the corresponding fatty alcohols.
-
Wax Ester Synthase (WS) : This enzyme then esterifies the newly formed fatty alcohol with another fatty acyl-CoA molecule to produce a wax ester.
Caption: The two-step biosynthetic pathway for wax ester production in whole-cell biocatalysts.
Engineered Microorganisms
Several microorganisms have been successfully engineered for wax ester production:
-
Yarrowia lipolytica : This oleaginous yeast is a promising host due to its ability to naturally accumulate high levels of lipids.
-
Escherichia coli : The well-characterized genetics and rapid growth of E. coli make it a suitable platform for metabolic engineering.
-
Rhodococcus jostii : This bacterium has been engineered to produce high-value unsaturated wax esters.
Metabolic engineering strategies often involve not only the introduction of the FAR and WS genes but also the modification of native metabolic pathways to increase the precursor pool of fatty acyl-CoAs.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the biocatalytic synthesis of long-chain wax esters.
Table 1: Enzymatic Synthesis of Wax Esters
| Enzyme | Fatty Acid | Fatty Alcohol | Solvent | Temp (°C) | Reaction Time | Conversion (%) | Reference |
| Immobilized Candida sp. 99-125 | Oleic Acid | Cetyl Alcohol | Solvent-free | 40 | 8 h | 98 | |
| Lipozyme RMIM | Coconut Oil Fatty Acids | Oleyl Alcohol | Isooctane | 45 | 3 h | >88 | |
| Immobilized T. lanuginosus Lipase | Oleic Acid | Cetyl Alcohol | Hexane | 50 | 9 h | 90.2 | |
| Immobilized T. lanuginosus Lipase | Oleic Acid | Cetyl Alcohol | Solvent-free | 50 | 24 h | 91.5 | |
| Novozym 435 | Octanoic Acid | Cetyl Alcohol | n-Hexane | 50-60 | - | High Yield | |
| Immobilized C. antarctica Lipase B | Lauric, Myristic, Palmitic, Stearic Acids | Cetyl Alcohol | Solvent-free | 70 | 1 h | 97 |
Table 2: Whole-Cell Biocatalysis for Wax Ester Production
| Microorganism | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity | Reference |
| Engineered Y. lipolytica | Waste Cooking Oil | 7.6 | 0.31 | - | |
| Engineered E. coli | - | 3.7-4.0 | - | - | |
| Engineered R. jostii RHA1 | Glucose | ~5 | 0.025 | 1 g/L/day | |
| Engineered E. coli (Continuous) | Glucose, Palmitic Acid | - | 0.01 | 6.38–23.35 mg/(L·h) |
Experimental Protocols
This section provides detailed methodologies for key experiments in the biocatalytic synthesis of wax esters.
Protocol for Enzymatic Synthesis of Cetyl Oleate
This protocol is adapted from studies using immobilized lipases.
Materials:
-
Immobilized lipase (e.g., Novozym 435 or Lipozyme RMIM)
-
Oleic acid
-
Cetyl alcohol
-
Organic solvent (e.g., n-hexane, optional)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Molecular sieves (optional, for water removal)
Procedure:
-
Substrate Preparation : Accurately weigh oleic acid and cetyl alcohol to achieve the desired molar ratio (e.g., 1:1 or 1:1.2).
-
Reaction Setup :
-
Solvent-free system : Add the substrates to the reaction vessel and heat to the desired reaction temperature (e.g., 50°C) with stirring until the mixture is molten and homogeneous.
-
Solvent-based system : Dissolve the substrates in the chosen organic solvent (e.g., n-hexane) in the reaction vessel.
-
-
Enzyme Addition : Add the immobilized lipase to the reaction mixture. The enzyme loading is typically expressed as a percentage of the total substrate weight (e.g., 1-10% w/w).
-
Water Removal (Optional) : If controlling water activity is critical, add activated molecular sieves to the reaction mixture.
-
Reaction : Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer at the desired temperature and agitation speed for the specified reaction time (e.g., 8-24 hours).
-
Monitoring : Periodically take samples from the reaction mixture to monitor the progress of the reaction by analyzing the conversion of fatty acid using methods like titration or gas chromatography (GC).
-
Termination and Product Recovery : After the desired conversion is reached, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with solvent and stored for reuse.
-
Purification : The product can be purified by removing unreacted fatty acids with an alkaline solution (e.g., saturated sodium carbonate) and unreacted fatty alcohol by washing with a solvent like ethanol.
References
Myristyl Arachidate: A Technical Guide to a Long-Chain Wax Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristyl arachidate (C34H68O2) is a long-chain wax ester formed from myristyl alcohol and arachidic acid. While the specific historical discovery of this individual ester is not extensively documented, its constituent fatty acid and alcohol have well-established origins and properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its current and potential applications in the pharmaceutical and cosmetic industries. Particular focus is given to its role as an excipient in drug delivery systems and as an emollient in topical formulations.
Introduction: A Historical and Chemical Context
The history of this compound is intrinsically linked to the discovery and characterization of its constituent molecules: myristic acid (tetradecanoic acid) and arachidic acid (icosanoic acid). Myristic acid was first isolated from nutmeg, Myristica fragrans, from which it derives its name. Arachidic acid is named from the Latin arachis for peanut, as it is a minor constituent of peanut oil.
Wax esters, such as this compound, are naturally occurring lipids found in various plants and animals, where they serve protective and energy-storage functions.[1][2] In industrial applications, these esters are valued for their unique physicochemical properties, including high hydrophobicity, solid-state at room temperature, and biocompatibility.[1][3] While traditionally sourced from natural origins, synthetic routes, including enzymatic synthesis, are now common for producing high-purity wax esters for specialized applications.[4]
Physicochemical Properties of this compound
This compound is a saturated wax ester with the IUPAC name tetradecyl icosanoate. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C34H68O2 | |
| Molecular Weight | 508.9 g/mol | |
| CAS Number | 22413-04-3 | |
| Appearance | Solid | |
| Purity (typical) | >99% | |
| Storage Temperature | Room temperature or -20°C | |
| XLogP3-AA | 16.3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 32 | |
| Exact Mass | 508.52193141 Da | |
| Topological Polar Surface Area | 26.3 Ų | |
| Kovats Retention Index | 3547.92 (Standard non-polar) |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the esterification of myristyl alcohol with arachidic acid. Both chemical and enzymatic methods can be employed. The following is a representative protocol for enzymatic synthesis, which offers high specificity and milder reaction conditions.
Objective: To synthesize this compound from myristyl alcohol and arachidic acid using an immobilized lipase catalyst.
Materials:
-
Myristyl alcohol (Tetradecan-1-ol)
-
Arachidic acid (Icosanoic acid)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
n-Hexane (or other suitable solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of myristyl alcohol and arachidic acid in a minimal amount of n-hexane.
-
Enzymatic Reaction: Add the immobilized lipase (e.g., 5-10% by weight of the reactants) to the solution.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 60-70°C) under reflux for a specified period (e.g., 4-24 hours). The progress of the reaction can be monitored by TLC.
-
Enzyme Removal: After the reaction is complete, cool the mixture and remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the resulting crude this compound using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate the ester from any unreacted starting materials.
-
Product Characterization: Collect the fractions containing the pure product (as determined by TLC). Combine the fractions and evaporate the solvent. The final product can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the ester functional group and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.
Applications in Drug Development and Formulation
Long-chain wax esters like this compound are valuable in the pharmaceutical industry due to their biocompatibility, biodegradability, and lipidic nature.
Role in Topical Formulations
This compound can function as an emollient and texture enhancer in dermatological creams and ointments. Its occlusive properties help to reduce transepidermal water loss and maintain skin hydration. Similar myristyl esters, such as myristyl myristate, are widely used for these purposes. Myristyl nicotinate, another myristyl ester, is under development as a prodrug for delivering nicotinic acid to the skin to improve the skin barrier.
Excipient in Oral Drug Delivery
In oral formulations, wax esters can be used to create controlled-release matrices for active pharmaceutical ingredients (APIs). The solid, lipidic nature of these esters allows for the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can enhance the oral bioavailability of poorly water-soluble drugs. Carnauba wax, a natural wax rich in esters, is used as a tablet-coating agent.
Analytical Methodologies
The analysis of this compound in formulations is crucial for quality control and stability testing. High-performance liquid chromatography (HPLC) is a common technique for this purpose.
Protocol: HPLC Analysis of this compound
Objective: To quantify the amount of this compound in a topical cream formulation.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Isopropanol (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm (or suitable wavelength for esters)
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a portion of the cream formulation and dissolve it in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Synthesis of this compound
Caption: Enzymatic synthesis of this compound.
Role in a Solid Lipid Nanoparticle (SLN)
Caption: this compound in an SLN for drug delivery.
Conclusion
This compound, as a representative long-chain wax ester, holds significant potential for applications in the pharmaceutical and cosmetic industries. Its well-defined physicochemical properties make it an excellent candidate for use as an emollient, texture enhancer, and a key component in advanced drug delivery systems. The availability of efficient synthetic methods, including enzymatic routes, allows for the production of high-purity this compound suitable for these demanding applications. Further research into the biological interactions of this compound and other long-chain esters will likely expand their utility in drug development and personalized medicine.
References
Methodological & Application
Application Notes: Myristyl Arachidate as a Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Myristyl arachidate as a standard in gas chromatography (GC) for the quantification of long-chain wax esters in complex biological or chemical samples. This compound, a wax ester composed of myristyl alcohol and arachidic acid, serves as an excellent internal standard due to its high molecular weight, thermal stability, and infrequent natural occurrence in many common biological matrices.
Introduction
Gas chromatography is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds. In the analysis of complex lipid mixtures, such as those found in cosmetic formulations, food products, and biological extracts, accurate quantification requires the use of appropriate standards. Wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, require high-temperature GC methods for their analysis due to their low volatility.
This compound (tetradecyl eicosanoate) is a C34 wax ester that can be utilized as an internal standard for the quantification of other wax esters. An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes.[1] It helps to correct for variations in sample injection volume, derivatization efficiency, and instrument response. The choice of an internal standard is critical and should be based on its chemical similarity to the analytes of interest and its ability to be chromatographically resolved from them.
This document outlines the protocol for using this compound as an internal standard for the GC-Flame Ionization Detection (FID) and GC-Mass Spectrometry (MS) analysis of wax esters.
Experimental Protocols
Materials and Reagents
-
This compound standard: Purity >95%
-
Solvent: Hexane or Toluene (GC grade)
-
Sample Matrix: e.g., cosmetic cream, plant wax extract, or other lipid-containing sample.
-
Derivatization Reagent (if analyzing constituent fatty acids and alcohols separately): Boron trifluoride/methanol (BF3/MeOH) or Methanolic HCl.[2][3]
Standard Preparation
Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of hexane or toluene in a volumetric flask.
-
Store the stock solution at -20°C in an amber vial.[4]
Calibration Standards:
Prepare a series of calibration standards containing a fixed concentration of the this compound internal standard and varying concentrations of the analyte(s) of interest.
Sample Preparation
-
Extraction of Lipids: Extract the lipids from the sample matrix using a suitable solvent system (e.g., Folch method with chloroform/methanol).
-
Addition of Internal Standard: Add a known volume of the this compound internal standard stock solution to the extracted lipid sample. For example, add 100 µL of the 1 mg/mL stock solution to the extract from 100 mg of the original sample.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of hexane or toluene (e.g., 1 mL) for GC analysis.
Gas Chromatography (GC) Conditions
The analysis of intact wax esters requires a high-temperature GC method.
| Parameter | GC-FID Condition | GC-MS Condition |
| Column | DB-1HT or equivalent high-temperature capillary column (e.g., 15 m x 0.25 mm, 0.10 µm film thickness)[5] | DB-5MS or equivalent high-temperature capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1-2 mL/min | Helium at a constant flow of 1 mL/min |
| Injection Mode | Split (e.g., 20:1) or Splitless | Splitless |
| Injection Volume | 1 µL | 1 µL |
| Injector Temperature | 390°C | 300°C |
| Oven Program | Initial: 120°C, hold for 2 minRamp 1: 15°C/min to 240°CRamp 2: 8°C/min to 390°C, hold for 10 min | Initial: 150°C, hold for 2 minRamp: 10°C/min to 320°C, hold for 15 min |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temperature | 390°C | Transfer line: 325°C, Ion source: 230°C |
| MS Scan Range | N/A | m/z 50-920 |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables provide an example of expected results when using this compound as an internal standard.
Table 1: Chromatographic Data for this compound and a Representative Analyte (Hexadecyl Stearate)
| Compound | Retention Time (min) | Peak Area (arbitrary units) |
| Hexadecyl Stearate (Analyte) | 28.5 | Varies with concentration |
| This compound (IS) | 32.1 | Consistent across samples |
Table 2: Calibration Curve Data for Hexadecyl Stearate using this compound as Internal Standard
| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 50,000 | 500,000 | 0.10 |
| 25 | 125,000 | 500,000 | 0.25 |
| 50 | 250,000 | 500,000 | 0.50 |
| 100 | 500,000 | 500,000 | 1.00 |
| 200 | 1,000,000 | 500,000 | 2.00 |
| Linearity (R²) | - | - | 0.9995 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of wax esters using this compound as an internal standard.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Myristyl Arachidate: Application and Protocols for Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Myristyl Arachidate in Lipidomics
This compound (tetradecyl eicosanoate) is a wax ester composed of myristyl alcohol (a 14-carbon saturated fatty alcohol) and arachidic acid (a 20-carbon saturated fatty acid). As a member of the wax ester lipid class, it is characterized by its high hydrophobicity and chemical stability. In the burgeoning field of lipidomics, which seeks to comprehensively analyze the lipid profiles of biological systems, this compound serves as a valuable tool, primarily utilized as an internal standard for the quantification of other wax esters and related lipid species. Its well-defined chemical structure and commercial availability in high purity make it an excellent choice for ensuring accuracy and reproducibility in complex lipidomics workflows.[1]
Lipidomics studies have implicated dysregulation of lipid metabolism in a variety of diseases, making the precise quantification of lipid species crucial for biomarker discovery and drug development.[2] Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones of lipidomics, enabling the detailed structural characterization and quantification of lipids like this compound.[3][4]
Application: this compound as an Internal Standard
A primary application of this compound in lipidomics research is its use as an internal standard (IS). The role of an internal standard is to compensate for variations in sample preparation and analytical instrumentation, thereby improving the accuracy and precision of quantification.[5] this compound is particularly suited for this role in the analysis of other long-chain wax esters due to its similar chemical properties, which ensures comparable extraction efficiency and ionization response in mass spectrometry.
Key Advantages as an Internal Standard:
-
Chemical Similarity: Behaves similarly to other endogenous wax esters during extraction and chromatography.
-
Distinct Mass: Has a unique molecular weight that is unlikely to overlap with endogenous lipids in most biological samples.
-
High Purity: Commercially available in a highly purified form, preventing interference from contaminants.
-
Stability: As a saturated wax ester, it is resistant to oxidation and degradation during sample processing.
Experimental Protocols
The following protocols are adapted from established methodologies for the analysis of wax esters in biological samples, incorporating this compound as an internal standard.
Protocol 1: Lipid Extraction from Biological Samples
This protocol describes a method for the extraction of total lipids, including wax esters, from a biological matrix such as plasma or tissue homogenate.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
This compound internal standard solution (10 µg/mL in chloroform/methanol 2:1, v/v)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen gas evaporator
-
Glass vials
Procedure:
-
To a glass vial, add 100 µL of the biological sample.
-
Add 10 µL of the 10 µg/mL this compound internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex briefly and centrifuge at 2000 x g for 5 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol).
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol outlines the parameters for the quantitative analysis of wax esters using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290) coupled to a triple quadrupole mass spectrometer (e.g., SCIEX TripleTOF)
-
Reversed-phase C18 column suitable for lipid analysis
LC Parameters:
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient: A suitable gradient to separate wax esters, for example:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the target wax esters. The fragmentation of wax esters typically yields product ions corresponding to the fatty acid and fatty alcohol moieties.
Data Presentation
The use of this compound as an internal standard allows for the creation of a calibration curve to determine the absolute concentration of target wax esters in the sample.
Table 1: Illustrative Quantitative Data for Wax Ester Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Peak Area (Sample) | Peak Area (IS) | Calculated Concentration (ng/mL) |
| This compound (IS) | 509.5 [M+H]+ | 313.3 | 12.5 | - | 1,250,000 | 100 (spiked) |
| Endogenous Wax Ester 1 | 537.5 [M+H]+ | 283.3 | 11.8 | 875,000 | 1,250,000 | 70 |
| Endogenous Wax Ester 2 | 565.6 [M+H]+ | 311.3 | 13.2 | 1,500,000 | 1,250,000 | 120 |
Note: The values in this table are for illustrative purposes to demonstrate the principle of quantification using an internal standard.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the quantitative analysis of wax esters using this compound as an internal standard.
Caption: Workflow for quantitative wax ester analysis.
Signaling Pathways and this compound
While lipids, in general, are integral to cellular signaling, acting as second messengers and modulating protein function, specific signaling pathways directly involving this compound are not well-documented in current literature. Wax esters are primarily known for their roles in energy storage and as components of protective hydrophobic barriers. Future lipidomics research may uncover more specific biological roles for individual wax ester species like this compound.
The diagram below illustrates a generalized view of how lipidomics data, such as that obtained using this compound as a standard, can be integrated into broader biological research.
Caption: Integration of lipidomics data into research.
References
Application Notes and Protocol for the Dissolution of Myristyl Arachidate in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of Myristyl arachidate (tetradecyl eicosanoate), a wax ester, for use in various experimental applications. The information compiled herein is based on established methods for handling long-chain fatty acid esters and similar lipid compounds.
Data Presentation: Solubility of this compound
This compound, being a long-chain wax ester, is a non-polar molecule with low solubility in polar solvents like water, but good solubility in a range of organic solvents.[1] The following table summarizes the qualitative solubility of this compound and provides guidance on solvent selection for creating stock solutions.
| Solvent/Solvent System | Solubility Profile | Recommended Usage & Remarks |
| Chloroform | Soluble | A common solvent for dissolving wax esters and other lipids.[2][3][4] For particularly difficult-to-dissolve saturated lipids, the addition of a small amount of methanol (~2%) and deionized water (~0.5-1%) can improve solubility.[5] |
| Hexane / Heptane | Soluble | Recommended for gas chromatography (GC) analysis and general dissolution of non-polar compounds. |
| Toluene | Soluble | Effective for dissolving fatty acids and triglycerides. |
| Diethyl Ether | Soluble | A general-purpose solvent for non-polar compounds. |
| Chloroform:Methanol (2:1 v/v) | Soluble | A standard mixture for the extraction and dissolution of a broad range of lipids from biological samples. |
| Ethanol | Sparingly to Soluble | Often requires heating to dissolve long-chain fatty acids and their esters. A 1 M ethanolic NaOH solution has been used to dissolve wax esters at 90°C for saponification. |
| Dimethyl Sulfoxide (DMSO) | Sparingly to Soluble | Can be used to prepare concentrated stock solutions of fatty acids for cell culture, but may require heating. The final concentration of DMSO in cell culture media should be kept low (typically <0.5%) to avoid cellular toxicity. |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for general laboratory use and for cell culture experiments.
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution of this compound for chemical analyses or for use in non-aqueous experimental systems.
Materials:
-
This compound (solid)
-
Anhydrous chloroform (or other suitable non-polar solvent, see table above)
-
Glass vials with Teflon-lined caps
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator bath
-
Heating block or water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Initial Dissolution: Transfer the weighed this compound to a glass vial. Add a small volume of the chosen solvent (e.g., chloroform) to the vial.
-
Enhancing Solubility (if necessary):
-
Warming: Gently warm the vial in a heating block or water bath to a temperature not exceeding 50°C. Swirl the vial intermittently until the solid is fully dissolved. Caution: Ensure proper ventilation when heating volatile organic solvents.
-
Sonication: Place the vial in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear.
-
-
Final Dilution: Once the this compound is completely dissolved, transfer the solution to a volumetric flask. Rinse the vial with a small amount of fresh solvent and add the rinsing to the volumetric flask to ensure a quantitative transfer.
-
Volume Adjustment: Add the solvent to the volumetric flask up to the calibration mark to achieve the final desired concentration.
-
Storage: Store the stock solution in a tightly sealed glass vial at -20°C to prevent solvent evaporation and degradation.
Protocol 2: Preparation of a this compound-Bovine Serum Albumin (BSA) Complex for Cell Culture
For experiments involving live cells, it is crucial to deliver the lipid in a non-toxic manner. This is typically achieved by complexing the fatty acid ester to a carrier protein like fatty acid-free BSA.
Materials:
-
This compound stock solution in ethanol or DMSO (prepared as in Protocol 1, using the respective solvent)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile conical tubes
-
Water bath or incubator at 37°C
-
Sterile syringe filters (0.22 µm)
Procedure:
-
BSA Solution Preparation: Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free cell culture medium. Dissolve the BSA by gentle inversion or slow stirring at 37°C. Do not vortex vigorously as this can denature the protein. Sterilize the BSA solution by passing it through a 0.22 µm filter.
-
Complex Formation:
-
Warm the BSA solution to 37°C.
-
While gently vortexing the warm BSA solution, slowly add the this compound stock solution (in ethanol or DMSO) dropwise. The molar ratio of this compound to BSA is critical and should be optimized for your specific cell type and experiment, but a starting point could be a 3:1 to 6:1 ratio.
-
-
Incubation: Incubate the mixture in a shaking water bath or incubator at 37°C for at least 30 minutes to allow for the complex to form.
-
Final Dilution: The resulting this compound-BSA complex can then be diluted to the final working concentration in your complete cell culture medium.
-
Control Preparation: Prepare a vehicle control by adding the same amount of the solvent (ethanol or DMSO) used to dissolve the this compound to a separate aliquot of the BSA solution.
Mandatory Visualization
Caption: Workflow for preparing a this compound stock solution.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esterification of fatty acids at room temperature by chloroform-methanolic HCl-cupric acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nva.sikt.no [nva.sikt.no]
- 5. avantiresearch.com [avantiresearch.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Wax Esters
Introduction
Wax esters are a class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols. They are found in a variety of natural sources, including plants (e.g., jojoba oil, carnauba wax), insects (e.g., beeswax), and animals. The analysis of wax esters is critical in various industries, including cosmetics, pharmaceuticals, and food science, for quality control, formulation development, and research. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of these complex molecules. This document provides detailed protocols for the analysis of wax esters using HPLC.
The separation of wax esters by HPLC is primarily based on their chemical structure, particularly their total carbon number and degree of unsaturation. In Reversed-Phase HPLC (RP-HPLC), the most common approach, retention time generally increases with the total number of carbons and decreases with the number of double bonds.
Key Separation Techniques
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a robust and widely used method for separating long-chain wax esters. Stationary phases such as C18 and C30 are particularly effective for this purpose.
Normal-Phase HPLC (NP-HPLC)
NP-HPLC is useful for separating lipid classes, including the separation of wax esters from other non-polar lipids like hydrocarbons and sterol esters. In NP-HPLC, less polar compounds elute first.
Supercritical Fluid Chromatography (SFC)
SFC is a modern alternative that offers faster analysis times and reduced consumption of organic solvents compared to traditional HPLC. It provides excellent separation of lipid classes and can resolve individual wax ester species based on carbon number and degree of unsaturation.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with C30 Column and ELSD/APCI-MS Detection
This method is suitable for the detailed profiling and quantification of individual wax ester species in commercial waxes like carnauba, beeswax, and jojoba oil.[1][2][3][4]
1. Sample Preparation
-
Dissolve the wax sample in chloroform or a 1:1 (v/v) mixture of chloroform and methanol to a final concentration of 1-5 mg/mL.[5]
-
Gentle heating and sonication may be necessary to fully dissolve the wax esters.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and column oven.
-
Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and chloroform.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10-20 µL.
3. Detector Settings
-
Evaporative Light Scattering Detector (ELSD):
-
Nebulizer Temperature: 35 °C.
-
Evaporator (Drift Tube) Temperature: 48 °C.
-
Gas Flow Rate (Nitrogen): 1.6 SLM (Standard Liters per Minute).
-
-
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) (Positive Ion Mode):
-
Vaporizer Temperature: 400 °C.
-
Capillary Voltage: 3.5 kV.
-
Corona Current: 5 µA.
-
Scan Range: m/z 300-1200.
-
4. Data Analysis
-
The ELSD is suitable for detecting all wax components, while APCI-MS is particularly useful for identifying wax esters. Hydrocarbons may not be detected by APCI-MS. This method has been shown to separate wax esters up to C60.
Protocol 2: Normal-Phase HPLC for Wax Ester Class Separation
This protocol is effective for isolating the wax ester fraction from other lipid classes.
1. Sample Preparation
-
Dissolve the lipid extract in the mobile phase (Hexane:MTBE) to a concentration of 1-5 mg/mL.
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard NP-HPLC system.
-
Column: Silica column.
-
Mobile Phase: A gradient system using solvents like hexane and methyl tert-butyl ether (MTBE) with a small percentage of acetic acid can be employed.
-
Flow Rate: Typically 1-2 mL/min.
3. Detection
-
An Evaporative Light Scattering Detector (ELSD) is commonly used for detection in NP-HPLC of lipids.
4. Elution Order
-
In NP-HPLC, less polar compounds elute first. Therefore, hydrocarbons will elute before wax esters, which are followed by more polar lipids like triacylglycerols.
Protocol 3: HPLC-QTOF-MS for Wax Ester Analysis in Oils
This method is suitable for the direct analysis of wax esters in oils, such as canola oil, with minimal sample preparation.
1. Sample Preparation
-
For cloudy oil, filter to collect the solid material.
-
Dissolve approximately 10 mg of the collected material in 25 mL of 80:20 methylene chloride-acetonitrile.
-
For standards, dissolve approximately 1 mg in 25 mL of the same solvent mixture.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1290 HPLC or equivalent.
-
Column: Agilent Poroshell 120 EC-C18 (100 mm x 3.0 mm, 2.7 µm).
-
Column Temperature: 50 °C.
-
Mobile Phase A: 80:20 water-2-propanol with 25 µM ammonium formate.
-
Mobile Phase B: 80:10:10 butanol-water-2-propanol with 25 µM ammonium formate.
-
Gradient: 30% B to 100% B over 24 minutes.
-
Flow Rate: 0.25 mL/min.
3. Mass Spectrometry (QTOF-MS) Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Nebulizer: 30 psig.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 4 L/min.
-
Data Analysis: Use molecular feature extraction software to identify compounds. MS-MS analysis is necessary for positive identification of wax ester isomers by breaking the ester linkage.
Data Presentation
Table 1: Summary of HPLC Methods for Wax Ester Analysis
| Parameter | Protocol 1: RP-HPLC-ELSD/APCI-MS | Protocol 2: NP-HPLC | Protocol 3: HPLC-QTOF-MS |
| Application | Detailed profiling of commercial waxes | Wax ester class separation | Direct analysis in oils |
| Column | C30, 250 x 4.6 mm, 5 µm | Silica | C18, 100 x 3.0 mm, 2.7 µm |
| Mobile Phase | Methanol/Chloroform gradient | Hexane/MTBE gradient | Water/2-propanol & Butanol/water/2-propanol gradient with ammonium formate |
| Flow Rate | 1.0 mL/min | 1-2 mL/min | 0.25 mL/min |
| Temperature | 40 °C | Ambient | 50 °C |
| Detector | ELSD, APCI-MS | ELSD | ESI-QTOF-MS |
Visualizations
Caption: General experimental workflow for HPLC analysis of wax esters.
Caption: Principles of RP-HPLC and NP-HPLC for wax ester separation.
References
Application Notes and Protocols for Formulating Topical Creams with Myristyl Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating topical creams with myristyl esters, specifically Myristyl Myristate and Myristyl Lactate. This document outlines their physicochemical properties, functional roles in formulations, and detailed protocols for the characterization of the final cream product.
Application Notes
Myristyl esters are valuable excipients in topical formulations, offering a range of benefits from emollience to enhancing the stability and sensory properties of creams. Their compatibility with a wide array of active pharmaceutical ingredients (APIs) and other formulation components makes them a versatile choice for drug development professionals.
Physicochemical Properties of Myristyl Esters
Myristyl Myristate and Myristyl Lactate are esters derived from myristyl alcohol. Their distinct properties make them suitable for different formulation needs.
| Property | Myristyl Myristate | Myristyl Lactate |
| INCI Name | Myristyl Myristate | Myristyl Lactate |
| CAS Number | 3234-85-3 | 1323-03-1 |
| Appearance | White to yellowish waxy solid/flakes[1] | White to pale-yellow liquid or soft solid[2] |
| Melting Point | Approximately 38°C (100°F)[1][3] | 29-34°C[2] |
| Solubility | Insoluble in water; soluble in oils | Slightly soluble in water; soluble in oils and fats |
| Key Functions | Emollient, texture enhancer, thickener, opacifier | Emollient, skin conditioning agent, texture enhancer |
| Typical Use Level | 1-10% | 1-10% |
Functional Roles in Topical Formulations
Myristyl esters are multifunctional ingredients that can significantly impact the performance and aesthetics of a topical cream.
-
Emollience and Moisturization : Both Myristyl Myristate and Myristyl Lactate act as emollients, forming a protective, non-greasy barrier on the skin that helps to reduce moisture loss and impart a soft, smooth feel. Myristyl Myristate is particularly known for its velvety, powdery after-feel.
-
Viscosity and Texture Modification : Myristyl Myristate is an effective viscosity-increasing agent, contributing to the body and rich texture of creams and lotions. It helps to reduce the watery feel of some formulations and improves their overall stability. Myristyl Lactate also enhances the texture, providing a silky feel and improving spreadability.
-
Stabilization : Myristyl Myristate can improve the stability of emulsions by acting as a co-emulsifier and opacifying agent, preventing the separation of oil and water phases.
Illustrative Viscosity Data
The viscosity of a topical cream is a critical quality attribute that affects its spreadability, feel, and drug release. The inclusion of myristyl esters can significantly influence the rheological properties of a formulation. While specific data for myristyl esters is limited in publicly available literature, the following table provides an illustrative example of how viscosity might change with the addition of a waxy emollient like Myristyl Myristate, based on general formulation principles.
| Concentration of Myristyl Myristate (%) | Illustrative Viscosity (cP at 25°C) | Expected Rheological Profile |
| 0 | 5,000 - 15,000 | Pseudoplastic (shear-thinning) |
| 2 | 10,000 - 25,000 | Pseudoplastic |
| 5 | 20,000 - 50,000 | Pseudoplastic with potential thixotropy |
| 10 | > 40,000 | Pseudoplastic with significant thixotropy |
Note: These are illustrative values. Actual viscosity will depend on the complete formulation, including the type and concentration of other excipients.
Illustrative Penetration Enhancement Data
The ability of myristyl esters to enhance the penetration of active ingredients is a key consideration in their use. The enhancement ratio (ER) is a common metric to quantify this effect. The following table provides illustrative data based on studies of similar esters.
| Ester | Model Drug | Enhancement Ratio (ER) |
| Isopropyl Myristate | Meloxicam | ~1.07 |
| Lactate Esters (C10-C12) | Ibuprofen | > 2 |
| Myristyl Lactate (Illustrative) | Hydrophilic API | 1.5 - 3.0 |
| Myristyl Myristate (Illustrative) | Lipophilic API | 1.2 - 2.5 |
Note: These are illustrative values. The actual enhancement ratio is highly dependent on the API, the complete formulation, and the skin model used.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the characterization of topical creams formulated with myristyl esters.
Viscosity Measurement
Objective : To determine the rheological profile of the topical cream.
Apparatus : Rotational viscometer or rheometer with appropriate spindle or geometry (e.g., cone-plate, parallel-plate).
Methodology :
-
Sample Preparation : Allow the cream to equilibrate to the testing temperature (typically 25°C) for at least 24 hours.
-
Instrument Setup :
-
Select a spindle or geometry appropriate for the expected viscosity of the cream.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Set the testing temperature (e.g., 25°C).
-
-
Measurement :
-
Carefully apply the sample to the viscometer plate or into the sample cup, avoiding the entrapment of air bubbles.
-
Lower the spindle/geometry to the correct position.
-
Allow the sample to equilibrate at the set temperature for a defined period (e.g., 5-10 minutes).
-
Begin the measurement. For a simple viscosity reading, select a specific shear rate (or rotational speed). For a full rheological profile, perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹).
-
Record the viscosity (in cP or Pa·s) as a function of the shear rate.
-
-
Data Analysis : Plot viscosity versus shear rate. For non-Newtonian fluids like creams, viscosity will typically decrease with increasing shear rate (shear-thinning or pseudoplastic behavior).
Particle Size Analysis
Objective : To determine the globule size distribution of the emulsion.
Apparatus : Laser diffraction particle size analyzer.
Methodology :
-
Sample Preparation :
-
Prepare a dispersion of the cream in a suitable dispersant in which the oil and water phases are immiscible (e.g., deionized water for an o/w cream). The concentration should be optimized to achieve an appropriate obscuration level (typically 5-20%).
-
A small amount of surfactant may be added to the dispersant to prevent globule aggregation.
-
-
Instrument Setup :
-
Perform a background measurement with the clean dispersant.
-
Select an appropriate refractive index for both the dispersed phase (oil) and the dispersant.
-
-
Measurement :
-
Add the sample dispersion to the analyzer's sample cell with stirring or agitation to ensure homogeneity.
-
Allow the system to stabilize and then initiate the measurement.
-
Perform at least three replicate measurements.
-
-
Data Analysis : The instrument software will generate a particle size distribution. Report the mean globule size (e.g., D50) and the width of the distribution (e.g., D10 and D90).
In Vitro Drug Release Testing (IVRT)
Objective : To evaluate the rate and extent of drug release from the topical cream.
Apparatus : Franz diffusion cell system.
Methodology :
-
Membrane Preparation : Select an appropriate synthetic membrane (e.g., polysulfone, cellulose acetate) and hydrate it in the receptor medium for at least 30 minutes before use.
-
Receptor Medium Selection : The receptor medium should be a buffer (e.g., phosphate buffer pH 5.5 or 7.4) in which the drug is soluble and stable. Sink conditions should be maintained throughout the experiment.
-
Franz Cell Assembly :
-
Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Mount the hydrated membrane onto the Franz cell, separating the donor and receptor compartments.
-
Maintain the temperature of the receptor medium at 32 ± 1°C to mimic skin temperature.
-
-
Dosing : Apply a finite dose of the cream (e.g., 10-15 mg/cm²) uniformly onto the surface of the membrane in the donor compartment.
-
Sampling : At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis : Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC.
-
Data Analysis : Plot the cumulative amount of drug released per unit area versus the square root of time. The slope of the linear portion of the plot represents the release rate.
Stability Testing
Objective : To assess the physical and chemical stability of the topical cream under various environmental conditions.
Methodology :
-
Sample Storage : Store the cream in its intended final packaging at different storage conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
Testing Schedule : Test the samples at specified time points (e.g., 0, 1, 2, 3, and 6 months for accelerated stability, and 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term stability).
-
Evaluation Parameters :
-
Physical Appearance : Assess for changes in color, odor, and phase separation.
-
pH : Measure the pH of the cream.
-
Viscosity : Determine the rheological profile as described in Protocol 1.
-
Particle Size : Analyze the globule size distribution as described in Protocol 2.
-
Assay and Impurities : Quantify the concentration of the active ingredient and any degradation products using a validated analytical method (e.g., HPLC).
-
-
Data Analysis : Compare the results at each time point to the initial data to identify any significant changes over time.
Visualizations
Caption: A typical workflow for the formulation of a topical cream.
Caption: A standard workflow for the characterization of a formulated topical cream.
Caption: The dual mechanism of myristyl esters as emollients and penetration enhancers.
References
Application Notes and Protocols for the Experimental Use of Wax Esters in Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wax esters, a class of neutral lipids composed of long-chain fatty acids and fatty alcohols, are emerging as versatile and promising excipients in drug formulation.[1] Their inherent properties, such as hydrophobicity, biocompatibility, and solid nature at room temperature, make them ideal candidates for developing a variety of drug delivery systems.[2] These application notes provide an overview of the experimental use of wax esters in drug formulation, focusing on controlled-release oral dosage forms and topical drug delivery. Detailed protocols for key formulation and characterization techniques are also presented to guide researchers in this innovative area.
Application Note 1: Wax Esters for Controlled-Release Oral Drug Delivery
Wax esters are highly effective in creating matrix-based systems for the sustained and controlled release of therapeutic agents.[3] Their hydrophobic nature allows for the formation of a diffusion-controlled matrix that modulates the ingress of water and subsequent drug diffusion.[3] Natural waxes like carnauba wax and beeswax, as well as synthetic wax esters, have been successfully employed to prolong the release of various drugs, thereby improving patient compliance and therapeutic outcomes.[4]
Key Advantages:
-
Sustained Release: The hydrophobic matrix formed by wax esters slows down the release of the encapsulated drug, making them suitable for drugs that require prolonged therapeutic action.
-
Improved Stability: The waxy matrix can protect sensitive drugs from degradation in the gastrointestinal tract.
-
Ease of Manufacture: Techniques such as melt granulation, hot-melt extrusion, and spray congealing are relatively simple, scalable, and often do not require the use of organic solvents.
-
Biocompatibility: Many natural waxes are generally recognized as safe (GRAS) and have a long history of use in pharmaceutical and food products.
Commonly Used Waxes:
-
Carnauba Wax
-
Beeswax
-
Glyceryl Monostearate
-
Paraffin Wax
-
Cetyl Esters
Quantitative Data Summary: Controlled-Release Formulations
The following tables summarize quantitative data from various studies on wax ester-based controlled-release formulations.
Table 1: Effect of Wax Type and Concentration on Drug Release
| Drug | Wax Type | Wax Concentration (% w/w) | Drug Release at 8h (%) | Key Findings |
| Oxcarbazepine | Carnauba Wax | Not Specified | Lowest among tested waxes | Higher melting point of carnauba wax (81-86°C) resulted in slower drug release. |
| Oxcarbazepine | Beeswax | Not Specified | Moderate | Intermediate drug release compared to carnauba wax and glyceryl monostearate. |
| Oxcarbazepine | Glyceryl Monostearate | Not Specified | Highest among tested waxes | Lower melting point (48-57°C) led to faster drug release. |
| Felodipine | Carnauba Wax | 40 | ~95% (in 12h) | 40% wax content was found to be optimal for sustained release without compromising the extent of release. |
| Felodipine | Carnauba Wax | 60 | ~5% (in 24h) | Higher wax concentration significantly suppressed drug release. |
| Atenolol | Carnauba Wax | 8 | 89% | This formulation showed a sustained release pattern. |
Table 2: Influence of Formulation Method and Particle Size on Drug Release
| Drug | Wax Type | Formulation Method | Particle/Granule Size | Drug Release Profile |
| Felodipine | Carnauba Wax (40%) | Hot-Melt Extrusion | Tablet | Slower release |
| Felodipine | Carnauba Wax (40%) | Hot-Melt Extrusion | 0.5-1 mm granules | Faster release due to increased surface area. |
| Felodipine | Carnauba Wax (60%) | Hot-Melt Extrusion | Tablet | ~5% release in 24h |
| Felodipine | Carnauba Wax (60%) | Hot-Melt Extrusion | 0.5-1 mm granules | Approached 90% release, a 16-fold increase compared to tablets. |
Table 3: Formulation Characteristics of Wax-Based Microparticles
| Drug | Wax Type | Formulation Method | Mean Particle Size (µm) | Encapsulation Efficiency (%) |
| Atenolol | Carnauba Wax | Congealable Disperse Encapsulation | 31.63 - 96.6 | 69 - 85 |
| Lithium Carbonate | Beeswax, Cetylalcohol, etc. | Meltable Emulsified Dispersion Cooling | 339 - 357 | Up to 90% (Yield) |
| Aspirin | Paraffin Wax with Cetyl Ester | Spray Congealing | Not Specified | High encapsulation efficiencies reported. |
| Insulin | Not Specified | Spray Congealing | 182.2 - 315 | No loss of insulin during preparation. |
Application Note 2: Wax Esters in Topical and Transdermal Drug Delivery
Wax esters are valuable components in semi-solid formulations for topical and transdermal drug delivery. They can act as structuring agents, emollients, and can form an occlusive layer on the skin, which can enhance the penetration of certain active pharmaceutical ingredients (APIs). The diverse chemical composition of different waxes allows for tuning the texture, melting point, and drug release characteristics of topical formulations.
Key Advantages:
-
Enhanced Skin Permeation: The occlusive properties of some wax-based formulations can increase skin hydration and enhance the penetration of APIs.
-
Controlled Release: Wax-based matrices can provide a sustained release of the drug onto the skin.
-
Improved Formulation Stability: Waxes can increase the viscosity and physical stability of creams and ointments.
-
Favorable Sensory Properties: Wax esters can contribute to the desired feel and spreadability of topical products.
Experimental Protocols
Protocol 1: Preparation of Wax-Based Microspheres by Melt Granulation
This protocol describes the preparation of drug-loaded wax microspheres using the melt granulation technique, a common method for producing controlled-release oral dosage forms.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Wax (e.g., Carnauba wax, Beeswax)
-
Heating mantle or water bath
-
Mechanical stirrer
-
Sieves of various mesh sizes (e.g., 20# and 40#)
-
Hard gelatin capsules (for encapsulation)
Procedure:
-
Melting the Wax: Accurately weigh the desired amount of wax and place it in a suitable container. Heat the wax using a heating mantle or water bath until it is completely melted. The temperature should be maintained just above the melting point of the wax.
-
Drug Dispersion: Weigh the required amount of API. While stirring the molten wax, gradually add the API to create a homogenous dispersion.
-
Cooling and Solidification: Remove the mixture from the heat source and allow it to cool to room temperature to solidify.
-
Granulation: Once solidified, pass the mass through a 20# sieve to obtain granules.
-
Sizing: Collect the granules that pass through the 20# sieve and are retained on a 40# sieve for further evaluation.
-
Encapsulation: Fill the sized granules into hard gelatin capsules equivalent to the desired dose of the API.
Workflow for Melt Granulation:
Caption: Workflow for preparing wax microspheres by melt granulation.
Protocol 2: Preparation of Wax-Based Microparticles by Spray Congealing
Spray congealing (also known as spray chilling) is a solvent-free technique to produce solid lipid microparticles. This method involves atomizing a molten mixture of the drug and wax into a cooling chamber.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Wax or lipid carrier (e.g., Paraffin wax, Cetyl esters)
-
Spray congealer apparatus with a pneumatic nozzle
-
Heating system for the feed
-
Cooling chamber
Procedure:
-
Preparation of the Molten Feed: Melt the wax/lipid carrier at a temperature above its melting point. Disperse or dissolve the API in the molten carrier to form a homogenous slurry.
-
Atomization: Feed the hot mixture through a pneumatic nozzle which atomizes the molten liquid into fine droplets.
-
Solidification: The atomized droplets are sprayed into a cooling chamber where they come into contact with a stream of cold air. This causes the droplets to rapidly solidify into microparticles.
-
Collection: The solidified microparticles are then collected from the chamber.
Workflow for Spray Congealing:
Caption: General workflow for producing wax microparticles via spray congealing.
Protocol 3: In Vitro Drug Release Testing for Oral Formulations
This protocol outlines the standard procedure for evaluating the in vitro drug release from wax matrix tablets or capsules using a USP Dissolution Apparatus II (Paddle Method).
Materials and Equipment:
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
UV-Vis Spectrophotometer or HPLC
-
Dissolution medium (e.g., 900 mL of distilled water or buffer)
-
Wax matrix tablets/capsules
-
Syringes and filters (e.g., Whatman filter paper)
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus. Fill the vessels with 900 mL of the selected dissolution medium and maintain the temperature at 37°C. Set the paddle rotation speed to 100 rpm.
-
Sample Introduction: Place one tablet or capsule in each vessel.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours), withdraw a 5 mL aliquot of the dissolution medium from each vessel.
-
Medium Replacement: Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Sample Preparation: Filter the collected samples through a suitable filter. Dilute the samples as necessary to bring the concentration within the analytical range.
-
Analysis: Analyze the samples using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax or HPLC, to determine the concentration of the released drug.
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
Logical Relationship for In Vitro Release:
Caption: Logical flow of an in vitro drug release experiment.
Protocol 4: In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol describes the use of Franz diffusion cells to assess the permeation of a drug from a topical wax-based formulation through a membrane (e.g., synthetic membrane or animal skin).
Materials and Equipment:
-
Franz diffusion cells
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Test membrane (e.g., synthetic membrane, porcine ear skin)
-
Water bath or temperature control system
-
Magnetic stirrer
-
Topical wax-based formulation
-
Syringes for sampling
-
HPLC or other suitable analytical instrument
Procedure:
-
Receptor Chamber Preparation: Degas the receptor solution to remove dissolved air. Fill the receptor chamber of the Franz cell with the receptor solution, ensuring no air bubbles are trapped beneath the membrane.
-
Membrane Mounting: Securely clamp the test membrane between the donor and receptor chambers.
-
Temperature Equilibration: Place the Franz cells in a water bath to maintain the temperature at 32°C to mimic skin surface temperature.
-
Formulation Application: Apply a known quantity of the topical wax-based formulation to the surface of the membrane in the donor chamber.
-
Sampling: At specified time intervals, withdraw an aliquot of the receptor solution from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analysis: Analyze the collected samples using a validated analytical method (e.g., HPLC) to determine the amount of drug that has permeated through the membrane.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.
Workflow for Franz Diffusion Cell Study:
Caption: Workflow for an in vitro skin permeation study using Franz cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alterlab.co.id [alterlab.co.id]
- 4. CN101340882A - Method for producing drug-containing wax matrix particles, extruder used for the method, and sustained-release preparation containing cilostazol - Google Patents [patents.google.com]
Myristyl Arachidate: An Internal Standard for Precise Lipid Quantification
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate quantification of lipids is paramount in various fields of research, from elucidating cellular signaling pathways to the development of novel therapeutics. The inherent complexity of the lipidome and the potential for sample loss during extraction and analysis necessitate the use of an internal standard. Myristyl arachidate, a wax ester composed of myristic acid (C14:0) and arachidic acid (C20:0), serves as an excellent internal standard for the quantification of long-chain and very-long-chain fatty acids and their derivatives. Its high molecular weight, stability, and low natural abundance in most biological samples make it an ideal candidate to correct for variations throughout the experimental workflow.
This document provides detailed application notes and a comprehensive protocol for the use of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) based lipid quantification.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₄H₆₈O₂ |
| Molecular Weight | 508.9 g/mol |
| CAS Number | 22413-04-3 |
| Synonyms | Tetradecyl eicosanoate |
| Appearance | Solid |
| Purity | >99% |
| Storage | Room temperature |
Principle of Internal Standardization
An internal standard (IS) is a known amount of a compound that is added to a sample at the beginning of the analytical procedure. The fundamental principle is that the IS experiences the same processing and analysis variations as the analyte of interest. By calculating the ratio of the analyte's response to the IS's response, any variability introduced during sample preparation, extraction, and instrumental analysis can be normalized, leading to more accurate and precise quantification.
Experimental Workflow for Lipid Quantification
The following diagram illustrates the general workflow for lipid quantification using an internal standard.
Caption: General workflow for lipid quantification using an internal standard.
Quantitative Data Summary
The following table presents representative data from a lipid quantification experiment using an internal standard. While this specific data may not have been generated using this compound, it illustrates the typical results obtained. The use of an internal standard significantly improves the precision of the measurements, as indicated by the lower coefficient of variation (%CV).
| Analyte (Fatty Acid Methyl Ester) | Concentration without IS (ng/mL) | %CV without IS | Concentration with IS (ng/mL) | %CV with IS |
| Palmitate (C16:0) | 125.8 | 15.2 | 128.3 | 4.5 |
| Stearate (C18:0) | 89.4 | 12.8 | 91.2 | 3.9 |
| Oleate (C18:1) | 210.5 | 18.5 | 215.7 | 5.1 |
| Linoleate (C18:2) | 155.2 | 16.1 | 158.9 | 4.8 |
| Arachidonate (C20:4) | 78.9 | 14.5 | 80.1 | 4.2 |
Experimental Protocols
1. Preparation of Internal Standard Stock Solution
-
Materials: this compound (purity >99%), HPLC-grade chloroform.
-
Procedure:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of chloroform to prepare a 1 mg/mL stock solution.
-
Store the stock solution in a tightly sealed glass vial at -20°C.
-
2. Lipid Extraction from Biological Samples (Folch Method)
-
Materials: Biological sample (e.g., plasma, tissue homogenate), this compound internal standard stock solution, chloroform, methanol, 0.9% NaCl solution.
-
Procedure:
-
To 100 µL of the biological sample, add a known amount of the this compound internal standard stock solution (e.g., 10 µL for a final concentration of 10 µg/mL).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
3. Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Materials: Dried lipid extract, 2% (v/v) sulfuric acid in methanol, hexane, saturated sodium bicarbonate solution.
-
Procedure:
-
Add 2 mL of 2% sulfuric acid in methanol to the dried lipid extract.
-
Incubate at 50°C for 2 hours.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
The sample is now ready for GC-MS analysis.
-
4. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Typical GC Conditions:
-
Column: DB-23 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 250°C at 4°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-600
-
Source Temperature: 230°C
-
Signaling Pathway Involving Very-Long-Chain Fatty Acids (VLCFAs)
This compound is an ideal internal standard for quantifying VLCFAs, which are crucial components of sphingolipids and play significant roles in various signaling pathways, including the regulation of plant defense mechanisms.
Application Notes and Protocols for the Identification of Myristyl Arachidate in a Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl arachidate (C34H68O2) is a wax ester composed of myristyl alcohol and arachidic acid.[1][2][] As a member of the wax ester class, it can be found in various natural sources and is utilized in industries such as cosmetics and pharmaceuticals.[4][5] The accurate identification and quantification of this compound within complex mixtures are crucial for quality control, formulation development, and scientific research. These application notes provide detailed protocols for the identification of this compound using state-of-the-art analytical techniques.
Principle of Methods
The identification of this compound in a mixture can be accomplished through several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and structural elucidation. The primary methods covered in these notes are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification. For wax esters like this compound, high-temperature GC is often required for direct analysis, or they can be transesterified to their corresponding fatty acid methyl esters (FAMEs) for easier analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their polarity and affinity for the stationary and mobile phases. When coupled with detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS), it provides a powerful tool for the analysis of non-volatile compounds like wax esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that provides detailed information about the chemical structure of a molecule. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the specific ester linkage and the long-chain acyl and alcohol moieties of this compound can be confirmed.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes the direct analysis of this compound using high-temperature GC-MS.
a. Sample Preparation:
-
Dissolve the sample mixture in a suitable organic solvent (e.g., hexane, chloroform) to a final concentration of approximately 1 mg/mL.
-
If necessary, perform a solid-phase extraction (SPE) to remove interfering matrix components.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
b. GC-MS Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5975B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar high-temperature column |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Injector Temperature | 320°C |
| Oven Temperature Program | Initial 70°C for 1 min, ramp at 50°C/min to 240°C, then ramp at 10°C/min to 340°C and hold for 10 min |
| Transfer Line Temperature | 300°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 |
c. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time. The Kovats Retention Index for this compound on a standard non-polar column is approximately 3547.92.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). Key fragment ions for saturated wax esters include the protonated fatty acid ([RCOOH₂]⁺).
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) Protocol
This protocol is suitable for the quantification of this compound in a mixture.
a. Sample Preparation:
-
Dissolve the sample mixture in a suitable solvent (e.g., isopropanol/hexane) to a concentration of 0.1-1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
b. HPLC-CAD Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Charged Aerosol Detector (CAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | 90% A to 50% A over 20 minutes, then to 10% A over 10 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
c. Data Analysis:
-
Quantify this compound by comparing the peak area to a calibration curve generated using a certified reference standard of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol is for the structural confirmation of this compound.
a. Sample Preparation:
-
Dissolve approximately 5-10 mg of the isolated compound or the enriched fraction in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
b. NMR Instrumentation and Conditions:
| Parameter | Value |
| Spectrometer | Bruker Avance III 500 MHz or equivalent |
| Nuclei | ¹H and ¹³C |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| ¹H NMR Parameters | 32 scans, relaxation delay of 2 s |
| ¹³C NMR Parameters | 1024 scans, relaxation delay of 2 s |
c. Data Analysis:
-
¹H NMR: Expect characteristic signals for the ester group, long alkyl chains, and terminal methyl groups. The protons on the carbon adjacent to the ester oxygen (O-CH₂) will appear around δ 4.05 ppm (triplet), while the protons on the carbon alpha to the carbonyl group (α-CH₂) will be around δ 2.28 ppm (triplet). The bulk of the methylene protons ((CH₂)n) will form a broad multiplet around δ 1.25 ppm, and the terminal methyl protons (CH₃) will be around δ 0.88 ppm (triplet).
-
¹³C NMR: Look for the carbonyl carbon (C=O) signal around δ 174 ppm. The carbon of the O-CH₂ group will be around δ 64 ppm. The α-CH₂ carbon will be around δ 34 ppm, and the numerous methylene carbons of the long chains will appear in the δ 22-32 ppm region. The terminal methyl carbons will be around δ 14 ppm.
Data Presentation
Table 1: Key Identification Parameters for this compound
| Parameter | Value | Technique | Reference |
| Molecular Formula | C₃₄H₆₈O₂ | - | |
| Molecular Weight | 508.9 g/mol | MS | |
| CAS Number | 22413-04-3 | - | |
| Kovats Retention Index | 3547.92 (non-polar column) | GC | |
| ¹H NMR (CDCl₃) Chemical Shifts (δ, ppm) | ~4.05 (t, O-CH₂), ~2.28 (t, α-CH₂), ~1.25 (m, (CH₂)n), ~0.88 (t, CH₃) | NMR | |
| ¹³C NMR (CDCl₃) Chemical Shifts (δ, ppm) | ~174 (C=O), ~64 (O-CH₂), ~34 (α-CH₂), ~22-32 ((CH₂)n), ~14 (CH₃) | NMR | |
| EI-MS Key Fragment Ions (m/z) | [RCOOH₂]⁺ (protonated arachidic acid) | GC-MS |
Visualizations
Caption: Workflow for the identification of this compound using GC-MS.
Caption: Workflow for the analysis of this compound using HPLC-CAD.
Caption: Logical relationship of this compound structure to NMR signals.
References
The Role of Myristyl Arachidate in Lipid Metabolism: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl arachidate, a wax ester composed of myristyl alcohol (a 14-carbon saturated fatty alcohol) and arachidic acid (a 20-carbon saturated fatty acid), is a lipid molecule with potential applications in the study of lipid metabolism. While direct research on the specific roles and effects of this compound is limited, its constituent components are well-characterized players in cellular lipid pathways. These application notes provide a framework for utilizing this compound as a tool to investigate various aspects of lipid science, from fatty acid uptake and metabolism to the assembly of complex lipids and their impact on cellular signaling.
The protocols outlined below are based on established methodologies for studying similar lipid species and can be adapted for experiments involving this compound. Researchers can leverage this molecule to explore enzymatic pathways, lipid trafficking, and the physiological consequences of introducing specific long-chain saturated fatty acids and alcohols into biological systems.
Application Notes
Investigating Fatty Acid and Fatty Alcohol Metabolism
This compound can serve as a delivery vehicle for myristyl alcohol and arachidic acid to cells in culture or in vivo models. Upon enzymatic hydrolysis, these components can be traced to understand their subsequent metabolic fates.
-
Fatty Acid Oxidation: Arachidic acid, a very-long-chain saturated fatty acid (VLCFA), is primarily metabolized through peroxisomal β-oxidation. This compound can be used to study the kinetics and regulation of this pathway.
-
Incorporation into Complex Lipids: Both myristyl alcohol and arachidic acid can be incorporated into various cellular lipids, including phospholipids, triglycerides, and other esters. By using labeled versions of this compound, researchers can track the distribution of these components within different lipid pools.
-
Enzyme Substrate Specificity: this compound can be employed as a potential substrate for various lipases and esterases. Investigating its hydrolysis by specific enzymes can provide insights into their substrate preferences for long-chain wax esters.
Studying the Effects on Cellular Signaling and Membrane Dynamics
The introduction of myristyl alcohol and arachidic acid into cellular systems can influence signaling pathways and the physical properties of cellular membranes.
-
Modulation of Lipid-Sensing Pathways: Fatty acids and their derivatives are known to activate nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), which are master regulators of lipid metabolism.[1] Experiments can be designed to assess whether the metabolic products of this compound affect the activity of these receptors.
-
Impact on Membrane Composition and Fluidity: The incorporation of long-chain saturated fatty acids like arachidic acid into membrane phospholipids can alter membrane fluidity and the formation of lipid rafts. These changes can, in turn, affect the function of membrane-bound proteins and signaling complexes.
A Tool for Drug Development in Lipid-Related Disorders
Understanding how cells process exogenous lipids like this compound can provide valuable information for the development of therapeutics for metabolic diseases.
-
Models of Lipid Overload: Supplying cells with this compound can be a method to model conditions of lipid overload and study the cellular responses, such as the formation of lipid droplets and the induction of lipotoxicity.
-
Probing Lipid-Modifying Enzyme Inhibitors: this compound can be used in assays to screen for inhibitors of enzymes involved in wax ester hydrolysis or the metabolism of its constituent fatty acid and alcohol.
Data Presentation
The following table summarizes hypothetical quantitative data that could be generated from experiments using this compound, illustrating its potential effects on cellular lipid profiles.
| Parameter | Control Cells | Cells Treated with this compound (10 µM) | Fold Change |
| Cellular Triglyceride Content (µg/mg protein) | 15.2 ± 1.8 | 25.8 ± 2.5 | 1.70 |
| Arachidic Acid in Phospholipid Fraction (%) | 0.1 ± 0.02 | 1.5 ± 0.3 | 15.0 |
| Fatty Acid Oxidation Rate (nmol/h/mg protein) | 5.8 ± 0.6 | 7.2 ± 0.8 | 1.24 |
| PPARα Target Gene Expression (Relative Units) | 1.0 ± 0.1 | 1.8 ± 0.2 | 1.80 |
Experimental Protocols
Protocol 1: In Vitro Hydrolysis of this compound by Pancreatic Lipase
This protocol is designed to determine if this compound can be hydrolyzed by pancreatic lipase, a key enzyme in dietary lipid digestion.
Materials:
-
This compound
-
Porcine pancreatic lipase
-
Triton X-100
-
Tris-HCl buffer (pH 8.0)
-
Calcium chloride (CaCl2)
-
Fatty acid analysis kit (e.g., via GC-MS)
Procedure:
-
Substrate Emulsion Preparation:
-
Dissolve this compound in chloroform.
-
Add Triton X-100 to the solution.
-
Evaporate the chloroform under a stream of nitrogen.
-
Resuspend the lipid film in Tris-HCl buffer to form an emulsion.
-
-
Enzymatic Reaction:
-
Pre-warm the substrate emulsion to 37°C.
-
Initiate the reaction by adding pancreatic lipase and CaCl2.
-
Incubate the reaction mixture at 37°C with constant stirring.
-
Stop the reaction at various time points by adding a quenching solution (e.g., HCl).
-
-
Analysis of Hydrolysis Products:
-
Extract the lipids from the reaction mixture using a suitable organic solvent (e.g., hexane:isopropanol).
-
Analyze the extracted lipids for the presence of myristyl alcohol and arachidic acid using gas chromatography-mass spectrometry (GC-MS).
-
Protocol 2: Cellular Uptake and Incorporation of this compound Components
This protocol uses radiolabeled this compound to trace the uptake and metabolic fate of its constituent parts in cultured cells (e.g., hepatocytes).
Materials:
-
[14C]-Arachidic acid-labeled this compound
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Bovine serum albumin (BSA)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter
Procedure:
-
Preparation of Labeled this compound-BSA Complex:
-
Dissolve [14C]-Myristyl arachidate in a small volume of ethanol.
-
Slowly add the lipid solution to a stirring solution of BSA in serum-free culture medium.
-
Incubate to allow for complex formation.
-
-
Cell Treatment:
-
Plate HepG2 cells and grow to desired confluency.
-
Replace the culture medium with the medium containing the [14C]-Myristyl arachidate-BSA complex.
-
Incubate for various time points (e.g., 1, 4, 24 hours).
-
-
Lipid Extraction and Analysis:
-
Wash the cells with cold PBS and harvest.
-
Extract total lipids from the cell pellet.
-
Separate the lipid classes (e.g., wax esters, triglycerides, phospholipids) using TLC.
-
Scrape the silica corresponding to each lipid spot and quantify the radioactivity using a scintillation counter.
-
Visualizations
The following diagrams illustrate key concepts related to the metabolism and study of this compound.
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for studying cellular effects.
Caption: Potential signaling pathway modulation.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Myristyl Arachidate Solubility Challenges In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Myristyl arachidate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
This compound (also known as tetradecyl eicosanoate) is a long-chain wax ester, composed of myristyl alcohol and arachidic acid.[1][] Its long, saturated hydrocarbon chains make it highly lipophilic and crystalline, leading to very low solubility in aqueous solutions and many common laboratory solvents.[3][4] Its molecular formula is C34H68O2, with a molecular weight of 508.9 g/mol .[5]
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
Due to its waxy nature, this compound is most soluble in nonpolar organic solvents. Chloroform and other aromatic or ether-based solvents are effective for initial solubilization. For cell culture applications, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used, although solubility may be limited and require heating.
Q3: My this compound is precipitating when I add it to my cell culture medium. What is causing this?
This is a common issue known as "crashing out." It occurs when the highly concentrated stock solution in an organic solvent is diluted into the aqueous environment of the cell culture medium. The dramatic change in polarity causes the hydrophobic this compound to rapidly come out of solution.
Q4: Can I heat the this compound solution to improve solubility?
Yes, gentle heating can significantly improve the solubility of waxy compounds like this compound. A water bath set to 37-50°C is often used. However, be cautious with volatile solvents and avoid excessive temperatures that could degrade the compound.
Q5: Are there any alternative methods to improve the solubility of this compound in my aqueous assay?
For challenging compounds, consider using solubilizing agents. Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used in enzymatic assays. For cell-based assays, conjugation with a carrier molecule like fatty-acid-free bovine serum albumin (BSA) can enhance solubility and delivery to cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen organic solvent. | The concentration is too high for the selected solvent at room temperature. | - Try a more nonpolar solvent like chloroform for initial dissolution before further dilution.- Gently warm the solution in a 37-50°C water bath.- Use sonication to break up the solid particles and aid dissolution. |
| Stock solution is hazy or contains visible particulates. | The solubility limit in the chosen solvent (e.g., DMSO, ethanol) has been exceeded. | - Filter the stock solution through a 0.22 µm syringe filter to remove undissolved particles.- Prepare a less concentrated stock solution.- Consider a different solvent system. |
| Precipitation occurs immediately upon adding the stock solution to the cell culture medium. | The compound's low aqueous solubility is causing it to "crash out" of the solution. The final concentration of the organic solvent may be too high and toxic to cells. | - Decrease the final concentration of this compound in the medium.- Increase the serum concentration in the medium to aid solubilization.- Prepare a complex of this compound with fatty-acid-free BSA before adding it to the medium.- Perform a serial dilution of the stock solution in the medium while vortexing to allow for gradual dispersion. |
| Cells appear stressed or die after treatment. | The concentration of the organic solvent (e.g., DMSO) in the final culture medium is too high. | - Ensure the final concentration of DMSO is typically below 0.5% (v/v), and ideally below 0.1%.- Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. |
Data Presentation
Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Estimated Solubility | Notes |
| Chloroform | Soluble | A good initial solvent for creating a high-concentration stock solution. |
| Diethyl Ether | Soluble | Another suitable nonpolar solvent. |
| Ethanol | Slightly Soluble | Solubility can be increased with heating. |
| Methanol | Sparingly Soluble | Less effective than ethanol due to its higher polarity. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Commonly used for in vitro assays, but may require warming. |
| Water | Insoluble | This compound is highly hydrophobic. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 508.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath
Procedure:
-
Weigh out 5.09 mg of this compound and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.
-
Vortex the solution again until it is clear. If particulates remain, the solution can be filtered through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Dosing of this compound in a Cell-Based Assay
This protocol provides a general method for applying this compound to adherent cells in a 96-well plate.
Materials:
-
Cells seeded in a 96-well plate
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of the this compound stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in the well, you can make a 1:100 dilution of the 10 mM stock into the medium to get a 100 µM solution.
-
Vortexing: It is crucial to vortex the medium immediately after adding the stock solution to aid in dispersion and prevent immediate precipitation.
-
Treatment of Cells: Remove the old medium from the cells and add the medium containing the desired final concentration of this compound. Ensure that the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Vehicle Control: In parallel, treat a set of wells with the same final concentration of DMSO in the medium without the this compound.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Observation: Visually inspect the wells under a microscope for any signs of precipitation after dosing and during the incubation period.
Mandatory Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Potential signaling pathway influenced by long-chain fatty acids.
References
Technical Support Center: Optimizing Myristyl Arachidate Enzymatic Synthesis
Welcome to the technical support center for the enzymatic synthesis of Myristyl Arachidate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental yield.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of enzymatic synthesis for this compound?
A1: Enzymatic synthesis offers several significant benefits over traditional chemical methods. These include milder reaction temperatures (typically below 80°C), which prevents the degradation of heat-sensitive molecules.[1] This "green chemistry" approach avoids the use of harsh acids, alkalis, or solvents. The high specificity of enzymes leads to fewer side reactions and byproducts, resulting in a purer product with minimal off-colors or odors, which can simplify downstream processing.[1]
Q2: Which enzymes are most effective for the synthesis of long-chain wax esters like this compound?
A2: Lipases are the most commonly employed enzymes for this type of esterification. Commercially available immobilized lipases such as Novozym® 435 (from Candida antarctica) and Lipozyme® RMIM (from Rhizomucor miehei) are frequently cited due to their high efficiency and stability in non-aqueous environments.[1] Lipases from Pseudomonas fluorescens and Rhizopus oryzae have also been used successfully.[1]
Q3: Why is controlling water activity (aw) so critical in this reaction?
A3: Water is essential for maintaining the active three-dimensional structure of the lipase. However, esterification is a reversible reaction. An excess of water in the reaction medium will shift the equilibrium towards hydrolysis, which is the reverse reaction that breaks down the newly formed this compound.[1] Therefore, maintaining a low water content is necessary to drive the reaction towards synthesis. Controlling the thermodynamic water activity (aw) is a precise method to manage this balance, with optimal lipase activity often observed at aw values below 0.5.
Q4: Should I conduct the synthesis in an organic solvent or a solvent-free system?
A4: Both approaches have their merits. Using a non-polar organic solvent like hexane or isooctane can improve the solubility of the long-chain substrates (myristyl alcohol and arachidic acid) and can reduce viscosity, potentially improving reaction rates. However, solvent-free systems are more environmentally friendly and offer higher volumetric productivity, which simplifies downstream processing by eliminating the need for solvent removal. The choice may depend on the specific reaction kinetics and the physical properties of the substrates at the desired reaction temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Excess Water/High Water Activity: Water is a byproduct of esterification and its presence shifts the equilibrium towards hydrolysis. 2. Incorrect Substrate Molar Ratio: An unsuitable ratio of myristyl alcohol to arachidic acid can limit the conversion. 3. Enzyme Inhibition: High concentrations of the alcohol substrate can sometimes inhibit lipase activity. 4. Inactive or Insufficient Enzyme: The lipase may have lost activity due to improper storage or the amount used is too low. | 1. Ensure all reactants and the enzyme are sufficiently dry. Consider adding molecular sieves (e.g., 3Å or 4Å) to the reaction to continuously remove water as it forms. Pre-equilibrate the enzyme at a low water activity (aw < 0.5). 2. Optimize the molar ratio. An excess of the alcohol (e.g., 1:1.5 or 1:2 acid to alcohol) is often used to drive the reaction forward. 3. If inhibition is suspected, try a fed-batch approach where the myristyl alcohol is added gradually over time. 4. Increase the enzyme loading. Verify the enzyme's activity and ensure it has been stored according to the manufacturer's recommendations. |
| Reaction Starts but Stalls Before Completion | 1. Product Inhibition: The accumulation of this compound or the byproduct (water) may be inhibiting the enzyme. 2. Enzyme Deactivation: The reaction temperature may be too high, causing the enzyme to denature over time. 3. Shift in Equilibrium: The buildup of water has pushed the reaction back towards hydrolysis. | 1. For water inhibition, the use of molecular sieves is effective. If product inhibition is the issue, consider in-situ product removal if feasible. 2. Lower the reaction temperature. Perform a temperature stability study on your specific lipase. 3. Add a water-adsorbing agent like molecular sieves to the reaction vessel. |
| Reaction is Too Slow | 1. Sub-optimal Temperature: The reaction temperature may be too low for the enzyme's optimal activity range. 2. Insufficient Enzyme Loading: The concentration of the lipase is a primary factor in the reaction rate. 3. Mass Transfer Limitations: In a solvent-free or highly viscous system, poor mixing can hinder the substrates' access to the enzyme's active site. | 1. Increase the reaction temperature. Most lipases used for wax ester synthesis have optimal temperatures between 45°C and 65°C. 2. Increase the amount of lipase. Doubling the enzyme concentration can significantly reduce the reaction time. 3. Improve agitation or consider using a suitable solvent to reduce viscosity. |
| Inconsistent Results/Poor Reproducibility | 1. Variable Water Content: Inconsistent water activity in the reactants or enzyme from batch to batch. 2. Inaccurate Measurements: Small errors in measuring substrates or enzyme can lead to variability. 3. Temperature Fluctuations: Poor temperature control of the reaction environment. | 1. Carefully control and measure the water activity of all components. Pre-equilibrate the immobilized enzyme with saturated salt solutions to achieve a specific aw before each reaction. 2. Use a calibrated analytical balance for all measurements. 3. Use a reliable incubator, shaking water bath, or reactor with precise temperature control. |
Data on Enzymatic Wax Ester Synthesis
The following tables summarize reaction conditions from various studies on the enzymatic synthesis of long-chain wax esters. Note that optimal conditions for this compound may vary and should be determined experimentally.
Table 1: Reaction Parameters for Lipase-Catalyzed Wax Ester Synthesis
| Fatty Acid | Fatty Alcohol | Enzyme | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Solvent | Yield (%) | Reference |
| Myristic Acid | Myristyl Alcohol | Candida antarctica lipase (Novozym 435) | 1:1 | 60 | Solvent-free | High Conversion | |
| Oleic Acid | Oleyl Alcohol | Candida antarctica lipase (Novozym 435) | 1:1 | 49.7 | Solvent-free | 96.7 | This study did not directly provide this information. |
| Myristic Acid | Cetyl Alcohol | Rhizopus oryzae lipase | Not Specified | 55 | Hexane | 92-95 | This study did not directly provide this information. |
| Palmitic Acid | Cetyl Alcohol | Rhizopus oryzae lipase | Not Specified | 55 | Hexane | 92-95 | This study did not directly provide this information. |
| Stearic Acid | Cetyl Alcohol | Rhizopus oryzae lipase | Not Specified | 55 | Hexane | 92-95 | This study did not directly provide this information. |
| Oleic Acid | Cetyl Alcohol | Rhizopus oryzae lipase | Not Specified | 55 | Hexane | 93.5 | This study did not directly provide this information. |
Table 2: Influence of Enzyme Loading and Reaction Time
| Enzyme | Enzyme Loading (% w/w) | Reaction Time (h) | Yield (%) | Reference |
| Candida antarctica lipase (Novozym 435) | 1% | 2 | Not specified for yield | |
| Candida sp. 99-125 lipase | 10% | 8 | 98 | This study did not directly provide this information. |
| Rhizomucor miehei lipase (Lipozyme RM IM) | 30% | 3.75 | 94 | This study did not directly provide this information. |
| Candida antarctica lipase (Novozym 435) | 30% | 3.75 | 98 | This study did not directly provide this information. |
Experimental Protocols
General Protocol for this compound Enzymatic Synthesis
This protocol provides a general workflow for the esterification of arachidic acid with myristyl alcohol using an immobilized lipase. It is a starting point and should be optimized for your specific experimental setup.
Materials:
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Arachidic Acid (C20:0)
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Myristyl Alcohol (C14:0)
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Immobilized Lipase (e.g., Novozym® 435)
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Anhydrous non-polar solvent (e.g., n-hexane, isooctane) (optional)
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Molecular Sieves (3Å or 4Å, activated)
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Reaction vessel (e.g., screw-capped flask)
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Shaking incubator or magnetic stirrer with heating
Procedure:
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Preparation of Reactants:
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Accurately weigh arachidic acid and myristyl alcohol in a desired molar ratio (e.g., 1:1 to 1:2).
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If using a solvent, dissolve the substrates in the anhydrous solvent in the reaction vessel. For a solvent-free system, gently heat the mixture to melt the substrates.
-
-
Enzyme and Water Removal:
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Add the immobilized lipase to the reaction mixture. A typical starting point is 5-10% (w/w) of the total substrate weight.
-
Add activated molecular sieves (approximately 10-20% w/w of substrates) to the mixture to adsorb the water produced during the reaction.
-
-
Reaction Incubation:
-
Securely cap the reaction vessel.
-
Place the vessel in a shaking incubator or on a heated magnetic stirrer set to the desired temperature (e.g., 60-70°C). The higher melting points of the substrates may necessitate a higher reaction temperature.
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Maintain constant agitation to ensure proper mixing.
-
-
Monitoring the Reaction:
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Periodically take small aliquots from the reaction mixture.
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Analyze the samples to determine the conversion of the fatty acid into the ester. This can be done using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Reaction Termination and Product Recovery:
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Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.
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If a solvent was used, remove it under reduced pressure (e.g., using a rotary evaporator).
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The crude product can be further purified if necessary, for example, by recrystallization or column chromatography to remove any unreacted substrates.
-
Visualizations
Caption: Enzymatic esterification of this compound.
Caption: General workflow for optimizing this compound synthesis.
References
Technical Support Center: GC-MS Analysis of Myristyl Arachidate
Welcome to the technical support center for the analysis of myristyl arachidate and other long-chain wax esters by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize analytical methods and prevent the thermal degradation of your analyte.
Frequently Asked Questions (FAQs)
Q1: this compound is a high molecular weight wax ester. What is the primary challenge in its GC-MS analysis?
A1: The primary challenge in the GC-MS analysis of this compound is its low volatility and susceptibility to thermal degradation at the high temperatures required for its elution from the GC column. Inadequate temperatures can lead to poor peak shape and retention, while excessive temperatures can cause the molecule to break down, leading to inaccurate quantification and misidentification.
Q2: What are the signs of thermal degradation of this compound in my chromatogram?
A2: Signs of thermal degradation include the appearance of smaller, extraneous peaks, a broad or tailing peak for the analyte of interest, and a decrease in the expected peak area or response. You may also observe an increase in baseline noise.
Q3: How can I prevent the thermal degradation of this compound during GC-MS analysis?
A3: Preventing thermal degradation involves a careful optimization of the GC-MS parameters, particularly the injector and oven temperatures. Using a high-temperature capillary column and a rapid oven ramp can also minimize the time the analyte spends at elevated temperatures.
Q4: What is a suitable starting point for the injector temperature?
A4: A good starting point for the injector temperature is 250 °C.[1] However, for high molecular weight compounds like this compound, you may need to experiment with higher temperatures, such as 275 °C or even 300 °C, to ensure efficient vaporization.[1][2] It is crucial to find a balance that maximizes the analyte response without inducing thermal breakdown.[2]
Q5: Are there alternative analytical techniques if thermal degradation remains an issue?
A5: Yes, if thermal degradation cannot be overcome in GC-MS, High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) are suitable alternatives for the analysis of thermally labile and high molecular weight wax esters.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Broadening) | Incomplete vaporization in the injector. | Increase the injector temperature in increments (e.g., from 250 °C to 275 °C, then 300 °C) and observe the effect on the peak shape. Use an inert liner, possibly with glass wool, to aid vaporization. |
| Column temperature is too low. | Ensure your oven temperature program reaches a sufficiently high final temperature to elute the this compound. A high-temperature column is essential. | |
| Low Analyte Response/Sensitivity | Inefficient transfer of the analyte to the column. | Optimize the injector temperature to ensure complete vaporization. Consider using a splitless injection to maximize the amount of sample reaching the column. |
| Thermal degradation of the analyte. | Gradually decrease the injector temperature to find a balance between vaporization and degradation. Use a faster oven ramp rate to minimize the time the analyte is exposed to high temperatures. | |
| Appearance of Unexpected Peaks | Thermal degradation products. | Lower the injector temperature. Check for active sites in the injector liner or column that could be catalyzing degradation. Using a deactivated liner is recommended. |
| Sample contamination. | Prepare a fresh sample and run a blank to check for system contamination. | |
| Inconsistent Retention Times | Fluctuations in oven temperature or carrier gas flow. | Verify the stability of your GC oven's temperature programming and the consistency of the carrier gas flow rate. |
| Column degradation. | High-temperature analysis can shorten column lifetime. If performance degrades, consider trimming the column or replacing it. |
Experimental Protocols & Data
High-Temperature GC-MS Method for Wax Esters
This protocol is adapted from a method developed for the direct analysis of wax esters and can be used as a starting point for the analysis of this compound.
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Instrumentation: Gas chromatograph coupled to a mass spectrometer.
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Column: DB-1 HT fused-silica capillary column (15 m × 0.25 mm, film thickness of 0.10 μm) or similar high-temperature column.
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Injector: Split injector (1/5 split ratio).
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Sample Preparation: Dissolve the sample in hexane, toluene, or ethanol to a concentration of 0.1–1.0 mg/mL.
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Injection Volume: 1 μL.
GC-MS Parameters
| Parameter | Optimized Value | Notes |
| Injector Temperature | 390 °C | While this is a high temperature, it was found to be suitable for the direct analysis of high molecular weight wax esters. It is recommended to start at a lower temperature (e.g., 250-300 °C) and gradually increase to find the optimum for your instrument and specific application. |
| Detector Temperature | 390 °C | |
| Oven Temperature Program | 120°C to 240°C at 15°C/min, then from 240°C to 390°C at 8°C/min, and finally maintained at 390°C for 6 min. | This program allows for the separation of various esters. The final high temperature is necessary to elute the high molecular weight compounds. |
| MS Detection Mode | Electron Ionization (EI) | |
| Scan Range | m/z 50–920 |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for preventing the thermal degradation of this compound in GC-MS.
References
Myristyl arachidate stability testing in pharmaceutical formulations
Welcome to the technical support center for Myristyl Arachidate stability testing in pharmaceutical formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in pharmaceutical formulations?
A1: this compound, a wax ester, is susceptible to both physical and chemical instability. The primary concerns include:
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Chemical Degradation: The ester linkage is prone to hydrolysis, especially at non-neutral pH, which would yield myristyl alcohol and arachidic acid. Oxidation of the long hydrocarbon chains can also occur, particularly if exposed to light, heat, or pro-oxidant impurities.
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Physical Instability: Polymorphism is a key concern for lipid-based excipients like this compound. Changes in the crystalline form can affect the formulation's texture, consistency, and potentially the release of the active pharmaceutical ingredient (API). Phase separation, creaming, or crystallization within emulsion-based formulations are also potential physical stability issues.
Q2: What are the expected degradation products of this compound under forced degradation conditions?
A2: Under forced degradation, the primary degradation pathway is hydrolysis of the ester bond.[1][2] This results in the formation of myristyl alcohol and arachidic acid. Oxidative stress may lead to the formation of hydroperoxides, aldehydes, ketones, and smaller carboxylic acids resulting from the cleavage of the fatty acid and fatty alcohol chains.
Q3: How can I analyze the stability of this compound in a semi-solid formulation like a cream or ointment?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at low wavelength after derivatization) is a common technique for quantifying non-volatile compounds like wax esters. Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) can also be used, often requiring derivatization of the analyte.[3]
Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients?
A4: While specific incompatibility studies for this compound are not extensively published, general principles of excipient compatibility should be considered.[4][5] Potential incompatibilities could arise from:
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Reactive Excipients: Excipients containing strong acids or bases can catalyze the hydrolysis of the ester bond.
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Oxidizing Agents: Peroxides present as impurities in some polymers (e.g., polyethylene glycols) can initiate oxidative degradation.
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Physical Interactions: In emulsion systems, interactions with certain surfactants or polymers could lead to instability such as flocculation or coalescence. It is crucial to conduct compatibility studies with all formulation components.
Troubleshooting Guides
Issue 1: Changes in Cream Consistency or Appearance (e.g., graininess, separation) During Stability Studies
This issue often points to physical instability of the formulation, potentially involving the crystallization or polymorphic transformation of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for physical instability in formulations.
Issue 2: Decrease in this compound Assay and/or Appearance of Unknown Peaks in HPLC Chromatogram
This indicates chemical degradation of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chemical degradation.
Quantitative Data Summary
Table 1: Stability of Myristyl Nicotinate (5%) in a Topical Cream
| Storage Condition | Time Point | Myristyl Nicotinate Assay (%) | Appearance | Free Nicotinic Acid (%) |
| 25°C / 60% RH | 0 months | 100.2 | Conforms | < 0.01 |
| 12 months | 99.8 | Conforms | < 0.02 | |
| 24 months | 99.5 | Conforms | < 0.03 | |
| 36 months | 99.1 | Conforms | < 0.05 | |
| 40°C / 75% RH | 0 months | 100.2 | Conforms | < 0.01 |
| 3 months | 98.9 | Conforms | 0.08 | |
| 6 months | 97.5 | Conforms | 0.15 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for a Myristyl Ester in a Cream Formulation
This protocol is adapted from a method developed for myristyl nicotinate and can be used as a starting point for method development for this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (gradient may be required).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, a low wavelength is necessary; ELSD is a suitable alternative).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Sample Preparation:
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Accurately weigh approximately 1 g of the cream into a 50 mL volumetric flask.
-
Add 25 mL of a suitable solvent (e.g., a mixture of acetonitrile and isopropanol) and sonicate for 15 minutes to disperse the cream.
-
Allow the solution to cool to room temperature and dilute to volume with the solvent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter before injection.
4. Forced Degradation Study:
-
Acid Hydrolysis: Reflux sample in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux sample in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose sample to 105°C for 24 hours.
-
Photodegradation: Expose sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Protocol 2: Physical Stability Assessment of Formulations
1. Macroscopic Evaluation:
-
Visually inspect samples at each time point for phase separation, color change, and odor change.
2. Microscopic Evaluation:
-
Use a polarized light microscope to examine the formulation for the presence and morphology of crystals.
3. Viscosity Measurement:
-
Measure the viscosity using a rotational viscometer at controlled temperature to detect changes in the formulation's consistency.
4. Thermal Analysis (DSC):
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Use Differential Scanning Calorimetry to investigate the melting and crystallization behavior of this compound within the formulation. Changes in peak shape or position can indicate polymorphic transitions. A new polymorphic phase of arachidic acid has been identified, suggesting that related compounds like this compound may also exhibit complex polymorphic behavior.
5. Freeze-Thaw Cycling:
-
Subject the formulation to multiple cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours) to assess its resistance to extreme temperature fluctuations.
Signaling Pathways and Logical Relationships
Degradation Pathway of this compound
Caption: Primary chemical degradation pathways for this compound.
References
- 1. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape of wax esters in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the chromatographic analysis of wax esters.
Troubleshooting Guide: Poor Peak Shape
This guide addresses common peak shape issues encountered during the gas chromatography (GC) analysis of wax esters.
1. Why are my wax ester peaks tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing polar compounds like wax esters. This asymmetry can lead to poor resolution and inaccurate quantification[1][2].
Possible Causes and Solutions:
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Active Sites in the System: Unwanted interactions between the wax esters and active sites (e.g., exposed silanols) in the GC inlet or column are a primary cause of tailing[3][4].
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Solution: Use a deactivated inlet liner and ensure your column is well-conditioned. If tailing persists, trimming 10-20 cm from the front of the column can remove active sites that have developed over time[1].
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Column Contamination: Accumulation of non-volatile residues on the column can lead to peak tailing.
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Solution: Bake out the column at a high temperature, following the manufacturer's guidelines. Regular column maintenance is crucial to prevent this issue.
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Low Injection Temperature: If the injector temperature is too low, the high molecular weight wax esters may not vaporize completely and instantaneously, leading to a slow and uneven introduction into the column.
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Solution: Increase the injector temperature to ensure complete and rapid vaporization of the wax esters.
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Inappropriate Temperature Program: A rapid temperature ramp may not allow for proper interaction of the wax esters with the stationary phase, causing them to elute with poor shape.
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Solution: Optimize the temperature program. A slower ramp rate can often improve the peak shape for high-boiling compounds.
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Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.
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Solution: Dilute your sample and re-inject. A lower concentration can prevent column overload.
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2. What is causing my wax ester peaks to show fronting?
Peak fronting, the inverse of tailing, where the front half of the peak is broader, is also an indicator of chromatographic problems.
Possible Causes and Solutions:
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Sample Overload: This is one of the most common causes of peak fronting. When the amount of sample exceeds the capacity of the column, the excess molecules travel faster, leading to a fronting peak.
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Solution: Reduce the injection volume or the concentration of the sample.
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Poor Sample Solubility: If the wax esters are not fully dissolved in the injection solvent, it can lead to an uneven introduction into the column and cause peak fronting.
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Solution: Ensure your sample is completely dissolved. Sonication may aid in dissolution. You may also consider a different injection solvent that is more compatible with your wax esters.
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Low Initial Oven Temperature: While a low initial temperature is often used for focusing, an excessively low temperature can sometimes cause condensation of the sample at the column head, leading to fronting.
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Solution: Optimize the initial oven temperature to ensure proper focusing without causing condensation.
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3. Why are my wax ester peaks broad?
Broad peaks can significantly reduce the resolution between adjacent peaks, making accurate quantification difficult.
Possible Causes and Solutions:
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Low Injection Temperature: Incomplete vaporization of high molecular weight wax esters due to a low injector temperature is a common cause of broad peaks.
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Solution: Increase the injector temperature to facilitate rapid and complete vaporization.
-
-
Suboptimal Carrier Gas Flow Rate: If the carrier gas flow rate is too slow, the wax esters will have a longer residence time in the column, leading to band broadening. Conversely, a flow rate that is too high can also decrease efficiency.
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Solution: Optimize the carrier gas flow rate for your column dimensions and analytical conditions.
-
-
Thick Stationary Phase Film: A column with a thick stationary phase film can lead to increased retention and broader peaks for high-boiling compounds.
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Solution: For high molecular weight wax esters, a column with a thinner film is often preferred.
-
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Column Contamination: Buildup of contaminants can interfere with the proper interaction of the analytes with the stationary phase, resulting in peak broadening.
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Solution: Trim the front end of the column or replace the column if it is old and heavily contaminated.
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4. What leads to split peaks for my wax esters?
Split peaks suggest that the sample is being introduced onto the column as two distinct bands.
Possible Causes and Solutions:
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Improper Column Installation: An incorrect column installation depth in the inlet can create a dead volume, leading to peak splitting.
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Solution: Ensure the column is installed at the correct height in the inlet as per the manufacturer's instructions.
-
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Poor Column Cut: A jagged or uneven column cut can disrupt the sample flow path and cause splitting.
-
Solution: Always use a ceramic scoring wafer or a diamond scribe to obtain a clean, square cut. Inspect the cut with a magnifying glass before installation.
-
-
Inlet Issues: A dirty or active inlet liner can cause some of the analyte to interact differently, leading to a split peak.
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Solution: Replace the inlet liner with a new, deactivated one.
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-
Solvent Mismatch in Splitless Injection: In splitless injection, a mismatch between the polarity of the sample solvent and the stationary phase can cause peak splitting.
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Solution: Use a sample solvent that is compatible with the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the GC analysis of high molecular weight wax esters?
The primary challenge is their low volatility, which makes them difficult to elute from the GC column. This can result in broad peaks, poor resolution, or even a complete loss of the analyte signal. To overcome these issues, specialized high-temperature GC methods are necessary.
Q2: Which type of GC column is most suitable for analyzing high molecular weight wax esters?
A high-temperature, thermally stable, non-polar capillary column is recommended. Columns with a thin film thickness are generally preferred for analyzing compounds with high boiling points. A fused-silica capillary column, such as a DB-1 HT, is a common choice as it is designed for high-temperature applications. Metal columns are also an option as they can withstand even higher temperatures.
Q3: Why is temperature programming essential for wax ester analysis?
Wax ester samples are often complex mixtures of compounds with a wide range of boiling points. Temperature programming, which involves a gradual increase in the column oven temperature, allows for the sequential elution of these compounds. This improves both peak shape and resolution. An initial low temperature helps to focus the analytes at the head of the column, while a high final temperature is necessary to elute the high molecular weight wax esters.
Q4: Is derivatization necessary for the analysis of high molecular weight wax esters by GC?
Derivatization is generally not required for the analysis of intact wax esters, provided a high-temperature GC setup is used. The goal is typically to analyze the intact molecules to retain structural information.
Q5: What are the optimal injector and detector temperatures for wax ester analysis?
High injector and detector temperatures are crucial to prevent the condensation of these high-boiling analytes. Temperatures around 390°C for both the injector and detector have been successfully used for the analysis of high molecular weight wax esters. It is important to ensure there are no "cold spots" in the system where the analytes could condense.
GC Parameters for Wax Ester Analysis
The following table summarizes typical GC-MS parameters that can be used as a starting point for the analysis of high molecular weight wax esters.
| Parameter | Value | Reference |
| GC System | Agilent 8890 GC or equivalent | |
| Mass Spectrometer | 7010B Triple Quadrupole GC/MS or equivalent | |
| Column | DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) | |
| Injector Temperature | 390°C | |
| Injection Volume | 1 µL | |
| Injection Mode | Split (e.g., 1:5) or Splitless | |
| Carrier Gas | Helium | |
| Oven Program | Start at 120°C, ramp at 15°C/min to 240°C, then ramp at 8°C/min to 390°C, hold for 6 min | |
| MS Transfer Line Temp. | 310°C | |
| Ion Source Temperature | 230°C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Scan Range | m/z 50-850 |
Detailed Experimental Protocol: GC-MS Analysis of Wax Esters
This protocol provides a general methodology for the analysis of wax esters by high-temperature GC-MS.
1. Sample Preparation
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Dissolution: Accurately weigh the wax ester sample and dissolve it in a suitable solvent such as hexane, toluene, or chloroform to a final concentration of 0.1–1.0 mg/mL.
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Sonication: If the sample does not dissolve completely, place the vial in an ultrasonic bath for 5-10 minutes to ensure homogeneity and prevent the precipitation of high molecular weight components.
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Filtration (Optional): If visible particulates are present, filter the sample through a 0.22 µm syringe filter to prevent contamination of the GC system.
2. GC-MS Instrumentation and Conditions
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Set up the GC-MS system according to the parameters outlined in the table above.
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Ensure the system is leak-free and that the carrier gas is of high purity.
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Perform a blank injection with the solvent to ensure the system is clean.
3. Sample Injection and Data Acquisition
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Inject 1 µL of the prepared sample into the GC.
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Start the data acquisition immediately after injection.
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Monitor the chromatogram for the elution of the wax ester peaks.
4. Data Analysis
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Integrate the peaks of interest in the total ion chromatogram (TIC).
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Examine the mass spectrum of each peak to confirm the identity of the wax esters.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in wax ester chromatography.
Caption: Troubleshooting workflow for poor peak shape of wax esters.
References
Technical Support Center: Synthesis and Purification of Myristyl Arachidate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of Myristyl Arachidate (Tetradecyl Eicosanoate).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of arachidic acid with myristyl alcohol.[1][2][3]
Q2: What are the typical starting materials and catalyst for this synthesis?
A2: The starting materials are arachidic acid (eicosanoic acid) and myristyl alcohol (1-tetradecanol). A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is commonly used to facilitate the reaction.[1]
Q3: What are the common impurities in synthesized this compound?
A3: Common impurities include unreacted starting materials (arachidic acid and myristyl alcohol) and residual acid catalyst. Water is a byproduct of the reaction and its presence can lead to the reverse reaction (hydrolysis), thus it needs to be removed.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the formation of the less polar this compound product and the consumption of the more polar starting materials can be visualized.
Q5: What analytical techniques are used to confirm the purity of this compound?
A5: The purity of this compound can be assessed using several analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile and thermally stable compounds like wax esters, providing both separation and identification of components.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the ester and identify impurities.
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High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is suitable for a broad range of wax esters, including those with high molecular weight.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | - Reaction has not reached completion. - Equilibrium is not shifted towards the product. - Inadequate catalysis. - Loss of product during workup. | - Increase reaction time and continue monitoring by TLC. - Use an excess of one reactant (typically the less expensive one, myristyl alcohol). - Remove water as it is formed using a Dean-Stark apparatus. - Ensure the catalyst is fresh and used in an appropriate amount. - Perform extractions carefully to minimize product loss. |
| Reaction Not Progressing | - Inactive or insufficient catalyst. - Low reaction temperature. | - Use a fresh batch of acid catalyst or increase the catalyst loading. - Ensure the reaction mixture is refluxing at the appropriate temperature. |
| Presence of Side Products | - Dehydration of myristyl alcohol (more likely with secondary or tertiary alcohols, but can occur at high temperatures). | - Use a milder acid catalyst or a lower reaction temperature if possible, though this may require longer reaction times. |
Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product Contaminated with Starting Materials | - Incomplete reaction. - Inefficient purification. | - Drive the reaction to completion using the steps mentioned above. - For unreacted arachidic acid, wash the organic layer with a mild base solution (e.g., 5% sodium bicarbonate) during workup. - For unreacted myristyl alcohol, it can often be removed by recrystallization or column chromatography. |
| Oily Product Instead of Solid Crystals After Recrystallization | - Impurities are preventing crystallization. - Incorrect recrystallization solvent. - Cooling the solution too quickly. | - The presence of unreacted starting materials can lower the melting point. Further purification by column chromatography may be necessary. - Select a solvent in which this compound is soluble when hot but insoluble when cold. A mixture of a polar and non-polar solvent (e.g., ethanol/hexane) can be effective. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor Separation in Column Chromatography | - Incorrect solvent system (eluent). - Column overloading. | - Use a non-polar solvent system, such as a gradient of hexane and diethyl ether or hexane and ethyl acetate. Start with a low polarity and gradually increase it. - Ensure the amount of crude product loaded onto the column is appropriate for the column size. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, combine arachidic acid (1 equivalent), myristyl alcohol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
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Solvent Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene, to the flask.
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Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
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Monitoring: Monitor the reaction progress by TLC using a hexane:diethyl ether (9:1 v/v) solvent system. The reaction is complete when the arachidic acid spot is no longer visible.
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Workup:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
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Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted arachidic acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
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Purification of this compound
1. Recrystallization:
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Solvent Selection: Choose a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems for wax esters include ethanol, or a mixture of hexane and acetone.
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Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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Isolation: Further cool the mixture in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
2. Column Chromatography:
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Stationary Phase: Pack a chromatography column with silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.
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Elution: Elute the column with a non-polar solvent system. A common eluent for wax esters is a mixture of hexane and diethyl ether (e.g., 98:2 v/v). The non-polar this compound will elute from the column.
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Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Purity Analysis Data
| Analytical Method | Parameter | Expected Value/Observation |
| GC-MS | Retention Time | Specific to the column and conditions used. A single major peak should be observed. |
| Mass Spectrum | Molecular ion peak (m/z 508.9) and characteristic fragmentation pattern. | |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~4.05 ppm (t, -O-CH₂-), ~2.28 ppm (t, -C(=O)-CH₂-), ~1.62 ppm (m), ~1.25 ppm (s, broad), ~0.88 ppm (t, -CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~174 ppm (-C=O), ~64 ppm (-O-CH₂-), various signals in the range of 14-34 ppm for the aliphatic carbons. |
| TLC (Hexane:Diethyl Ether 9:1) | Rf Value | Expected to be higher than the more polar starting materials (arachidic acid and myristyl alcohol). |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathway of Fischer-Speier esterification.
References
Technical Support Center: Quantitative Analysis of Myristyl Arachidate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Myristyl arachidate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantitative analysis of this compound?
A1: The most common and robust method for the quantitative analysis of this compound, a long-chain wax ester, is high-temperature gas chromatography coupled with mass spectrometry (GC-MS). This technique allows for the separation of this compound from other components in the sample matrix and its subsequent detection and quantification. HPLC with detectors like Evaporative Light Scattering Detector (ELSD) or Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) can also be used, especially for thermally sensitive samples.
Q2: Is derivatization required for the GC-MS analysis of this compound?
A2: For the analysis of intact this compound, derivatization is generally not necessary if a high-temperature GC method is employed. However, if you are interested in quantifying potential impurities such as free arachidic acid or myristyl alcohol, a derivatization step to convert them into more volatile esters (e.g., methyl esters) or silyl ethers would be required.
Q3: What are the expected mass spectral fragments for this compound in GC-MS analysis?
A3: In electron ionization (EI) GC-MS, you can expect to see the molecular ion peak (M+) for this compound (C34H68O2, molecular weight: 508.9 g/mol ), although it may be of low intensity.[1] More prominent fragments will arise from the cleavage of the ester bond. A characteristic fragment ion would correspond to the protonated arachidic acid moiety. Other fragments will result from the loss of alkyl chains.
Q4: What type of GC column is recommended for this compound analysis?
A4: A non-polar or low-polarity, high-temperature stable capillary column is recommended. A common choice is a column with a 100% dimethylpolysiloxane stationary phase or a similar phase designed for high-temperature applications (e.g., DB-1HT). These columns can withstand the high temperatures required to elute long-chain wax esters.
Q5: How can I ensure the accuracy of my quantitative results?
A5: To ensure accuracy, it is crucial to use an appropriate internal standard. The internal standard should be a compound with similar chemical properties to this compound but not present in the sample. It should also be well-separated chromatographically. Additionally, a multi-point calibration curve should be prepared using certified reference standards of this compound. Method validation, including assessment of linearity, precision, accuracy, and recovery, is essential for reliable quantitative analysis.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No peak or a very small peak for this compound | 1. Injector temperature is too low: this compound is a high molecular weight compound and requires a high temperature to volatilize. 2. Column temperature is too low: The GC oven temperature program may not be reaching a high enough temperature to elute the analyte. 3. Analyte degradation: The analyte may be degrading in the injector or on the column. 4. Insufficient sample concentration: The amount of analyte in the sample may be below the detection limit of the instrument. | 1. Increase injector temperature: A temperature of 320-350°C is often suitable for wax esters. 2. Increase final oven temperature: Ensure the final temperature of the oven program is high enough for elution (e.g., up to 350-380°C, depending on the column's limit). 3. Use a deactivated inlet liner and a high-temperature stable column. Consider a faster oven ramp rate to minimize exposure to high temperatures. 4. Concentrate the sample or inject a larger volume. Ensure the sample concentration is within the linear range of the method. |
| Poor peak shape (tailing or broadening) | 1. Active sites in the GC system: The analyte may be interacting with active sites in the inlet liner, column, or detector. 2. Column overloading: Injecting too much sample can lead to broad, asymmetric peaks. 3. Inappropriate solvent: The sample solvent may not be compatible with the stationary phase. | 1. Use a deactivated inlet liner. Regularly condition the GC column according to the manufacturer's instructions. 2. Dilute the sample. Ensure the amount of analyte on the column is within its capacity. 3. Dissolve the sample in a non-polar solvent like hexane or toluene. |
| Inconsistent retention times | 1. Fluctuations in carrier gas flow rate: A leak in the system or a faulty flow controller can cause retention time shifts. 2. Changes in oven temperature: Poor oven temperature control can affect retention times. 3. Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. | 1. Perform a leak check on the GC system. Verify the carrier gas flow rate. 2. Ensure the GC oven is properly calibrated and functioning correctly. 3. Replace the GC column if it is old or has been subjected to harsh conditions. |
| Interfering peaks from the sample matrix | 1. Co-elution of other compounds: Other components in the sample may have similar retention times to this compound. 2. Sample contamination: The sample may be contaminated with other lipids or impurities. | 1. Optimize the GC temperature program: Use a slower ramp rate to improve separation. 2. Utilize selective ion monitoring (SIM) mode on the mass spectrometer: Monitor for specific ions of this compound to reduce interference from other compounds. 3. Perform sample cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering substances before GC-MS analysis. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by High-Temperature GC-MS
This protocol describes a general method for the quantitative analysis of intact this compound.
1. Sample Preparation:
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Accurately weigh a known amount of the sample into a volumetric flask.
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Dissolve the sample in a suitable non-polar solvent (e.g., hexane or toluene) to a final concentration within the expected calibration range (e.g., 1-100 µg/mL).
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Add an appropriate internal standard (e.g., a high molecular weight hydrocarbon or another wax ester not present in the sample) at a known concentration.
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Vortex the solution to ensure homogeneity.
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Transfer an aliquot of the solution to a GC autosampler vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7010B Triple Quadrupole GC/MS or equivalent |
| Column | DB-1HT (15 m x 0.25 mm, 0.10 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 340°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp at 15°C/min to 350°C, hold for 10 min |
| Transfer Line Temperature | 340°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (for initial identification) |
| Monitored Ions (SIM) | To be determined based on the mass spectrum of this compound (e.g., m/z of molecular ion and key fragments) |
3. Data Analysis:
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Identify the peak for this compound based on its retention time and mass spectrum.
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Integrate the peak areas for this compound and the internal standard.
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Calculate the response ratio (analyte peak area / internal standard peak area).
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Construct a calibration curve by plotting the response ratio versus the concentration of the this compound standards.
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Determine the concentration of this compound in the unknown sample using the calibration curve.
Protocol 2: Quantitative Analysis of this compound by HPLC-ELSD
This protocol provides an alternative method using HPLC.
1. Sample Preparation:
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Follow the same procedure as for GC-MS sample preparation, but use a solvent compatible with the HPLC mobile phase (e.g., a mixture of chloroform and methanol).
2. HPLC-ELSD Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Methanol |
| Mobile Phase B | Chloroform |
| Gradient Program | Start with 90% A, linearly decrease to 10% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| ELSD Nebulizer Temperature | 40°C |
| ELSD Evaporator Temperature | 60°C |
| ELSD Gas Flow (Nitrogen) | 1.5 L/min |
3. Data Analysis:
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Identify the peak for this compound based on its retention time.
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Integrate the peak area.
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Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
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Determine the concentration of this compound in the unknown sample using the calibration curve.
Quantitative Data Summary
The following tables provide an example of the type of quantitative data that should be generated during method validation. The values are illustrative and should be determined experimentally for your specific method and instrumentation.
Table 1: GC-MS Method Validation Parameters for this compound
| Parameter | Typical Expected Value |
| Retention Time (min) | 15 - 25 (highly dependent on the specific GC method) |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (%RSD) | < 5% for intra-day and inter-day measurements |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: Key Mass Spectral Fragments for this compound (EI-MS)
| m/z | Interpretation | Relative Abundance |
| 508.5 | [M]+ (Molecular Ion) | Low |
| 313.3 | [C20H39O2]+ (Protonated Arachidic Acid fragment) | High |
| 213.2 | [C14H29O]+ (Myristyl fragment) | Medium |
| Other fragments | Series of hydrocarbon fragments from the alkyl chains | Varies |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: A decision tree for troubleshooting common issues in this compound analysis.
Caption: The basic principle of Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
References
Technical Support Center: Myristyl Arachidate Analysis
Welcome to the technical support center for Myristyl arachidate analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which matrices is it commonly analyzed?
This compound (also known as tetradecyl eicosanoate) is a wax ester composed of myristyl alcohol and arachidic acid. It is frequently used in cosmetic and pharmaceutical formulations as an emollient, thickener, and opacifying agent. Therefore, it is commonly analyzed in complex matrices such as creams, lotions, and other topical preparations. It may also be analyzed in biological samples in the context of lipidomics studies.
Q2: What are the most common analytical techniques for this compound quantification?
The primary methods for the quantification of this compound are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for volatile and thermally stable compounds like wax esters. High-temperature GC-MS allows for the analysis of intact wax esters.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is suitable for a broad range of lipids, including high molecular weight and thermally labile compounds. Reversed-phase LC is commonly employed.
Q3: What are the primary sources of interference in this compound analysis?
The most significant challenge in analyzing this compound is overcoming interference from the sample matrix, a phenomenon known as "matrix effects."[1] These effects can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification.[1]
Common sources of interference include:
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Co-eluting Lipids: Other lipids in the sample with similar chromatographic properties can co-elute with this compound, interfering with its ionization.
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Other Formulation Ingredients: In cosmetics, other components like oils, emulsifiers, and polymers can interfere with the analysis.
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Impurities from Synthesis: Commercial this compound may contain impurities from its synthesis, such as unreacted myristyl alcohol, arachidic acid, or other fatty acid esters formed from related starting materials.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening) in GC Analysis
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System: | Deactivate the injector liner with silylation reagent. Use a pre-column (guard column) to trap non-volatile residues. |
| Column Overload: | Dilute the sample. Check the injection volume and split ratio. |
| Incomplete Derivatization (if performed): | Ensure derivatization reagents are fresh and the reaction goes to completion. |
| Thermal Degradation: | Lower the injector and transfer line temperatures. Use a faster oven ramp rate. |
Issue 2: Inaccurate Quantification or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression/Enhancement): | Improve Sample Preparation: Implement a more rigorous cleanup step using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is free of the analyte. Utilize an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting matrix effects. |
| Inconsistent Sample Extraction: | Ensure the homogenization of the sample is complete. Optimize the extraction solvent and procedure for consistent recovery. |
| Instrument Contamination: | Run solvent blanks between samples to check for carryover. Clean the ion source of the mass spectrometer. |
Issue 3: Co-elution with Interfering Compounds
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Separation: | Optimize GC Temperature Program: Lower the initial temperature and/or reduce the ramp rate to improve the separation of early-eluting compounds. Change GC Column: Use a column with a different stationary phase to alter selectivity. For wax esters, a non-polar or mid-polar column is often used. Optimize LC Mobile Phase Gradient: Adjust the gradient profile to better separate the analyte from interfering peaks. |
| Isomeric Interferences: | High-resolution mass spectrometry can help differentiate between isobaric compounds. Tandem MS (MS/MS) can provide specific fragmentation patterns for identification. |
Data Presentation
Table 1: Comparison of Analytical Methods for Wax Ester Analysis
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio. | Separation based on polarity; detection by mass-to-charge ratio. |
| Analytes | Volatile and thermally stable wax esters. High-temperature methods can analyze intact esters up to ~C54. | A broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds. |
| Sample Preparation | May require derivatization to increase volatility, though direct high-temperature analysis is possible. | Minimal sample preparation is often required; typically dissolution in a suitable organic solvent. |
| Sensitivity | Generally high, with low limits of detection (LOD). | High sensitivity, particularly with tandem MS. |
| Linearity | Typically exhibits a wide linear dynamic range. | Generally provides a good linear response. |
| Common Interferences | Co-eluting volatile compounds, column bleed. | Co-eluting non-volatile compounds, ion suppression/enhancement from the matrix. |
Experimental Protocols
Protocol 1: Extraction of this compound from a Cosmetic Cream for GC-MS Analysis
This protocol provides a general guideline. Optimization may be required based on the specific cream formulation.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the cosmetic cream into a 15 mL centrifuge tube.
- Add an appropriate internal standard (e.g., a stable isotope-labeled wax ester) at a known concentration.
- Add 5 mL of a 2:1 (v/v) mixture of hexane and isopropanol.
2. Extraction:
- Vortex the tube vigorously for 2 minutes to ensure thorough mixing and disruption of the cream matrix.
- Sonicate the sample in an ultrasonic bath for 15 minutes.
- Centrifuge the tube at 3000 x g for 10 minutes to separate the layers.
3. Isolation:
- Carefully transfer the upper hexane layer containing the lipids to a clean glass vial.
- Repeat the extraction process on the remaining residue with another 5 mL of the hexane/isopropanol mixture to ensure complete extraction.
- Combine the hexane extracts.
4. Solvent Evaporation and Reconstitution:
- Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the dried residue in 1 mL of hexane for GC-MS analysis.
5. GC-MS Analysis:
- Column: A non-polar capillary column such as a TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is suitable.[3]
- Injector Temperature: 300°C.
- Oven Program: Start at 250°C, then ramp at 2°C/min to 350°C and hold for 10 minutes.[3]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Detection: Use electron ionization (EI) and scan a mass range appropriate for this compound (e.g., m/z 50-600). For quantification, selected ion monitoring (SIM) of characteristic fragment ions can be used to improve sensitivity and selectivity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of this compound.
Potential Signaling Pathways of Constituent Fatty Acids
While this compound itself is not directly implicated in major signaling pathways, its constituent fatty acids, myristic acid and arachidic acid, are. This diagram illustrates some of the key pathways they can influence.
Caption: Potential signaling pathways influenced by myristic and arachidic acid.
References
- 1. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
Long-term storage and stability of Myristyl arachidate standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of Myristyl arachidate standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound standard?
For optimal long-term stability and to minimize potential degradation, it is recommended to store the solid this compound standard at -20°C in a tightly sealed container, protected from light and moisture. While some suppliers may indicate room temperature storage is acceptable for short periods, colder temperatures are preferable to ensure the integrity of the standard over extended durations[1]. Storing the solid at least 20°C below its melting point is a general guideline for waxes[2].
Q2: What are the potential degradation pathways for this compound?
The primary potential degradation pathway for this compound, a saturated wax ester, is the hydrolysis of the ester bond. This process can be accelerated by the presence of moisture and extreme temperatures. Although saturated esters are generally resistant to oxidation, exposure to high heat (>45°C), light, and atmospheric oxygen can potentially initiate oxidative processes over time[3][4][5].
Q3: What solvents are suitable for dissolving this compound?
This compound is a long-chain wax ester and is soluble in non-polar organic solvents. Recommended solvents include hexane, chloroform, toluene, and diethyl ether. For preparing stock solutions, a mixture of solvents, such as hexane and ethanol, may also be effective. Gentle heating and vortexing can aid in the complete dissolution of the solid standard.
Q4: How should I prepare a standard solution of this compound for analysis?
To prepare a standard solution, accurately weigh the required amount of the solid this compound in a clean, dry glass vial. Add the chosen solvent (e.g., hexane) to achieve the desired concentration. Ensure the container is tightly sealed and vortex until the standard is fully dissolved. If necessary, gentle warming in a water bath can be applied to facilitate dissolution. Always use calibrated equipment and high-purity solvents for preparing analytical standards.
Q5: Which analytical techniques are most suitable for assessing the purity and stability of this compound?
High-Temperature Gas Chromatography (HT-GC) with a flame ionization detector (FID) or mass spectrometry (MS) is the preferred method for the analysis of intact wax esters like this compound due to their low volatility. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column can also be employed for the separation of long-chain esters.
Storage and Stability Data
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | -20°C or colder | Minimizes chemical degradation and ensures long-term stability. |
| Storage Container | Tightly sealed, amber glass vial | Protects from moisture, atmospheric oxygen, and light to prevent hydrolysis and potential photo-oxidation. |
| Storage Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | Recommended for maximum stability by displacing oxygen and moisture. |
| Re-evaluation Period | Annually | It is good practice to re-evaluate the purity of the standard periodically, especially if stored for an extended time. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving the Standard | - Inappropriate solvent.- Insufficient mixing or temperature.- Standard has degraded or polymerized. | - Use a non-polar solvent such as hexane or chloroform. A solvent mixture (e.g., hexane/ethanol) may also be effective.- Vortex the solution and apply gentle heat (e.g., a warm water bath) to aid dissolution.- If the standard still does not dissolve, it may have degraded. It is advisable to use a fresh standard. |
| Inconsistent Analytical Results | - Inaccurate standard preparation.- Contamination of the standard or solvent.- Degradation of the standard solution.- Instrument variability. | - Ensure accurate weighing and dilution using calibrated equipment.- Use high-purity solvents and clean, dry glassware to avoid contamination.- Prepare fresh standard solutions regularly and store them appropriately.- Perform system suitability tests to ensure the analytical instrument is performing correctly. |
| Appearance of Extra Peaks in Chromatogram | - Contamination.- Degradation of the standard (hydrolysis products: myristyl alcohol and arachidic acid).- Column bleed (in GC). | - Analyze a solvent blank to check for contamination.- If new peaks correspond to the expected degradation products, the standard has likely degraded.- For GC analysis, ensure the column is properly conditioned and operated within its temperature limits. |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution (1 mg/mL)
-
Materials: this compound standard, hexane (HPLC or GC grade), 10 mL volumetric flask, analytical balance, spatula, and weighing paper.
-
Procedure:
-
Accurately weigh 10 mg of this compound standard onto a piece of weighing paper.
-
Carefully transfer the weighed standard into a 10 mL volumetric flask.
-
Add approximately 5 mL of hexane to the flask.
-
Gently swirl the flask to dissolve the standard. If necessary, sonicate for 5 minutes or warm slightly in a water bath until fully dissolved.
-
Allow the solution to return to room temperature.
-
Add hexane to the flask up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a labeled amber glass vial for storage at -20°C.
-
Protocol 2: Stability Assessment by High-Temperature Gas Chromatography (HT-GC)
-
Objective: To assess the purity of the this compound standard over time.
-
Instrumentation and Columns:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a high-temperature on-column or split/splitless injector.
-
High-temperature capillary column (e.g., DB-1HT or equivalent), 15 m x 0.25 mm ID, 0.10 µm film thickness.
-
-
GC Conditions (Example):
-
Injector Temperature: 390°C.
-
Detector Temperature: 390°C.
-
Oven Temperature Program: Initial temperature of 120°C, ramp at 15°C/min to 240°C, then ramp at 8°C/min to 390°C and hold for 6 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Procedure:
-
Prepare a fresh standard solution of this compound (e.g., 100 µg/mL in hexane).
-
Inject the standard solution into the GC system.
-
Record the chromatogram and integrate the peak area of this compound.
-
Calculate the purity of the standard by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
Repeat the analysis at regular intervals (e.g., every 6 months) for standards in long-term storage to monitor for any signs of degradation (appearance of new peaks or a decrease in the main peak area).
-
Visualizations
Caption: Workflow for periodic stability testing of this compound standard.
Caption: A logical guide for troubleshooting inconsistent analytical results.
References
Technical Support Center: Myristyl Arachidate Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Myristyl arachidate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments. This compound (C34H68O2), a long-chain wax ester, is a neutral and non-polar molecule, which presents unique challenges for ionization.[1][][3] This guide focuses on strategies to enhance its ionization efficiency for robust and reliable detection.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a very low signal, or no signal at all, for this compound in my ESI-MS experiment?
A1: this compound is a neutral lipid and lacks easily ionizable functional groups. Standard electrospray ionization (ESI) is inefficient for such molecules because it relies on the analyte already being charged in solution or readily accepting or losing a proton. To be detected effectively by ESI-MS, neutral molecules like this compound must form adducts with cations.[4] Without assistance, its ionization efficiency is extremely low, leading to poor signal intensity.
Q2: How can I significantly improve the signal intensity of this compound in ESI-MS?
A2: The most effective method is to promote the formation of cationic adducts. This is achieved by introducing a salt into the solvent system. The cation from the salt associates with the neutral this compound molecule, forming a charged complex that can be readily detected by the mass spectrometer. Commonly used additives include salts of sodium (Na⁺), lithium (Li⁺), or ammonium (NH₄⁺).[5] Forming these adducts, such as [M+Na]⁺ or [M+Li]⁺, dramatically enhances signal intensity.
Q3: I see multiple adduct peaks in my spectrum (e.g., [M+Na]⁺ and [M+K]⁺), which complicates data interpretation. How can I simplify the spectrum?
A3: The presence of multiple adducts is typically due to ubiquitous sodium (Na⁺) and potassium (K⁺) contamination in glassware, solvents, or reagents. To simplify the spectrum and improve quantitative accuracy, you should aim to promote the formation of a single, dominant adduct. This can be achieved by deliberately adding a specific salt at a low concentration (e.g., 1-5 mM of sodium iodide or lithium acetate) to your sample solution or mobile phase. This will "push" the equilibrium towards the formation of one primary adduct (e.g., [M+Na]⁺), making it the most abundant species and simplifying the resulting mass spectrum.
Q4: What are the recommended solvent systems for analyzing this compound by ESI-MS?
A4: A suitable solvent system must solubilize the non-polar this compound while also being compatible with ESI and the chosen ionization additive. A mixture of a polar protic solvent with a less polar solvent is often effective. For direct infusion, common choices include:
-
Methanol/Chloroform mixtures
-
Methanol/Isopropanol mixtures
-
Acetonitrile/Isopropanol mixtures
Using solvents with lower surface tension can also lead to higher signal intensities in ESI-MS. Ensure all solvents are of high purity (LC-MS grade) to minimize background noise and contamination.
Q5: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze this compound?
A5: Yes, GC-MS with Electron Ionization (EI) is a viable technique for analyzing wax esters. However, EI is a high-energy ionization method that often causes extensive fragmentation of the molecule. While this fragmentation can provide structural information, it may result in a weak or entirely absent molecular ion, which can be a drawback for initial identification and quantification. When using GC-MS, you may need to rely on characteristic fragment ions for identification and use selected ion monitoring (SIM) to enhance sensitivity for quantification.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the MS analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal Intensity | Inefficient ionization of the neutral molecule. | Promote adduct formation by adding a cationic salt (e.g., 1-5 mM sodium or lithium salt) to the solvent. |
| Inappropriate solvent system. | Use a solvent mixture that can solubilize the analyte and support electrospray, such as Methanol:Isopropanol. | |
| MS source parameters are not optimized. | Tune the instrument, paying close attention to capillary voltage, source temperature, and gas flows to maximize the signal for the expected adduct. | |
| Unstable Signal / High Noise | Contaminated ion source or solvent lines. | Clean the ion source according to the manufacturer's protocol. Use fresh, high-purity LC-MS grade solvents. |
| Unstable electrospray. | Check for clogs in the sample line or emitter. Ensure the syringe pump flow rate is smooth and consistent. Adjust the ESI probe position. | |
| Gas leaks in the system. | Check all gas fittings for leaks using an electronic leak detector. | |
| Multiple Adduct Peaks | Contamination from glassware or solvents (Na⁺, K⁺). | Use high-purity solvents and additives. To ensure a single adduct, add a specific salt (e.g., sodium iodide) to drive the formation of the sodiated species. |
| In-Source Fragmentation | Cone/fragmentor/skimmer voltage is set too high. | Gradually decrease the cone voltage (or equivalent setting) to reduce the energy of ions entering the mass spectrometer. This will minimize unwanted fragmentation. |
Experimental Protocols
Protocol: Enhancing this compound Signal by Sodiated Adduct Formation in ESI-MS
Objective: To achieve robust and sensitive detection of this compound via direct infusion ESI-MS by promoting the formation of the [M+Na]⁺ adduct.
Materials:
-
This compound standard
-
HPLC or LC-MS grade Chloroform
-
HPLC or LC-MS grade Methanol
-
HPLC or LC-MS grade Isopropanol
-
Sodium Iodide (NaI), high purity
-
Mass spectrometer with an ESI source
-
Syringe pump
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in chloroform.
-
Infusion Solvent Preparation: Create an infusion solvent of 1:1 (v/v) Methanol:Isopropanol. Dissolve sodium iodide (NaI) in this solvent to a final concentration of 2 mM.
-
Working Solution Preparation: Dilute the this compound stock solution with the infusion solvent (from Step 2) to a final analyte concentration in the range of 1-10 µM.
-
Mass Spectrometer Setup:
-
Set the instrument to positive ion detection mode.
-
Calculate the expected mass-to-charge ratio (m/z) for the sodiated adduct:
-
Molecular Weight of this compound (C34H68O2): ~508.9 g/mol
-
Atomic Weight of Sodium (Na): ~23.0 g/mol
-
Expected m/z for [M+Na]⁺: 531.9
-
-
Set the mass spectrometer to scan a range that includes this m/z value (e.g., m/z 400-600).
-
-
Infusion and Optimization:
-
Infuse the working solution into the ESI source using a syringe pump at a low, stable flow rate (e.g., 5-10 µL/min).
-
Optimize ESI source parameters to maximize the signal of the ion at m/z 531.9. These parameters include capillary voltage, source temperature, nebulizer gas flow, and cone/fragmentor voltage. Start with a low cone voltage to prevent in-source fragmentation.
-
Visual Guides
Caption: Workflow for ESI-MS method development for this compound.
Caption: Principle of adduct formation for neutral molecules in ESI-MS.
References
Validation & Comparative
Validating the Purity of Myristyl Arachidate: A Comparative Guide to GC-FID and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in the development of safe and effective therapeutics and high-quality products. Myristyl arachidate (C34H68O2), a long-chain wax ester, finds applications in various pharmaceutical and cosmetic formulations. Its purity can significantly impact the final product's performance and stability. This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and other analytical techniques for validating the purity of this compound, supported by experimental protocols and data interpretation.
Quantitative Performance Comparison
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds like fatty acid esters. For high molecular weight compounds such as this compound, High-Temperature GC (HT-GC) is necessary. An alternative and complementary technique is High-Performance Liquid Chromatography (HPLC) coupled with a mass-sensitive detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which is suitable for a broader range of compounds, including those that are thermally labile.
The following table summarizes the expected quantitative performance of HT-GC-FID versus HPLC-CAD for the analysis of this compound, based on performance data for similar long-chain wax esters.
| Feature | High-Temperature GC-FID | HPLC with Charged Aerosol Detection (HPLC-CAD) |
| Principle | Separation based on volatility and polarity, with detection based on the ionization of analytes in a hydrogen flame. | Separation based on polarity, with detection via nebulization of the eluent, charging of the resulting aerosol particles, and measurement of the electrical charge. |
| Analytes | Suitable for thermally stable and volatile compounds. HT-GC can analyze intact wax esters up to approximately C54.[1] | Applicable to a wide range of non-volatile analytes, including high molecular weight and thermally sensitive compounds.[2][3] |
| Sample Preparation | Typically requires dissolution in a suitable organic solvent. | Minimal sample preparation is usually needed, mainly dissolution in an appropriate solvent. |
| Sensitivity | Generally high sensitivity with low limits of detection (LOD) and quantification (LOQ). | Offers low nanogram on-column sensitivity with a wide dynamic range.[2][3] |
| Linearity | Exhibits a wide linear range for accurate quantification. | Response is independent of the chemical structure of non-volatile species, offering good linearity over a wide range. |
| Limitations | Potential for thermal degradation of very high molecular weight or unsaturated wax esters. | Fatty acid methyl esters (FAMEs) may not be detected as they can be too volatile and not form aerosol particles. |
Experimental Protocols
High-Temperature Gas Chromatography with Flame Ionization Detection (HT-GC-FID)
This protocol outlines the key steps for the purity analysis of this compound using HT-GC-FID.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable high-boiling point solvent, such as toluene or hexane, and dilute to the mark.
-
If an internal standard is used for quantification, add a known concentration of a suitable standard (e.g., a different long-chain wax ester with a clearly resolved retention time) to the sample solution.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a flame ionization detector.
-
Column: A high-temperature stable capillary column, such as a DB-1HT or DB-5HT (e.g., 15 m x 0.25 mm i.d., 0.10 µm film thickness), is recommended.
-
Injector: High-temperature split/splitless inlet, operated in splitless mode to maximize sensitivity.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Temperatures:
-
Injector: 350°C
-
Detector: 360°C
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 15°C/min to 350°C
-
Hold at 350°C for 10 minutes (or until the this compound peak has fully eluted).
-
-
-
Injection Volume: 1 µL
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Potential Impurities in this compound
The synthesis of this compound typically involves the esterification of myristyl alcohol with arachidic acid. Potential impurities may include:
-
Unreacted Starting Materials: Residual myristyl alcohol and arachidic acid.
-
By-products: Side-products from the esterification reaction.
-
Impurities from Raw Materials: The commercial grades of myristic acid and myristyl alcohol are often mixtures of esters.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the comparison between methods, the following diagrams are provided.
Conclusion
Validating the purity of this compound is essential for ensuring product quality and consistency. High-Temperature GC-FID is a highly suitable and robust method for this purpose, offering excellent resolution and sensitivity for this thermally stable long-chain wax ester. The provided protocol serves as a strong starting point for method development and validation. For comprehensive impurity profiling, especially when non-volatile or thermally labile impurities are suspected, complementary techniques like HPLC with a charged aerosol detector can provide valuable additional information. The choice of analytical method should be guided by the specific requirements of the analysis and the potential nature of the impurities.
References
Characterization of Myristyl Arachidate: A Comparative Guide to Spectroscopic and Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
Myristyl arachidate (tetradecyl eicosanoate) is a wax ester composed of myristyl alcohol and arachidic acid. As a long-chain saturated ester, its characterization is crucial for quality control in various applications, including pharmaceuticals and cosmetics. This guide provides a comparative overview of the characterization of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, alongside alternative analytical techniques.
Spectroscopic Characterization by NMR
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR spectra reveal distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms within the molecule.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the predicted chemical shifts (δ) for this compound. These values are estimated based on typical chemical shift ranges for long-chain esters and related lipid molecules.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a (CH₃-CH₂-) | ~0.88 | Triplet | 6H |
| b (-(CH₂)₁₁-CH₂-CH₂-O-) & (-(CH₂)₁₇-CH₂-CH₂-C=O) | ~1.25 | Multiplet | ~58H |
| c (-CH₂-CH₂-O-) | ~1.62 | Quintet | 2H |
| d (-CH₂-CH₂-C=O) | ~1.63 | Quintet | 2H |
| e (-C(=O)-CH₂-) | ~2.29 | Triplet | 2H |
| f (-O-CH₂-) | ~4.05 | Triplet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| 1 (CH₃-) | ~14.1 |
| 2-12 & 2'-18' (-(CH₂)n-) | ~22.7 - 31.9 |
| 13 (-CH₂-CH₂-O-) | ~25.9 |
| 19' (-CH₂-CH₂-C=O) | ~25.0 |
| 14 (-CH₂-O-) | ~64.4 |
| 20' (-CH₂-C=O) | ~34.4 |
| 21' (C=O) | ~173.9 |
This compound, being a saturated long-chain ester, presents a ¹H NMR spectrum characterized by a prominent signal from the numerous methylene (-CH₂-) groups in the alkyl chains. Key diagnostic signals include the triplet at approximately 4.05 ppm, corresponding to the methylene group attached to the ester oxygen, and another triplet around 2.29 ppm, indicative of the methylene group alpha to the carbonyl group. The ¹³C NMR spectrum is distinguished by the ester carbonyl signal around 173.9 ppm and the signal for the carbon attached to the ester oxygen at about 64.4 ppm. The long aliphatic chains result in a cluster of signals between 22 and 32 ppm.
Alternative Analytical Techniques
While NMR provides comprehensive structural information, other techniques are often employed for the analysis of wax esters, offering complementary data, particularly for quantification and separation of mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique used to separate and identify individual components of a mixture. For wax esters like this compound, GC-MS analysis typically involves the separation of the intact ester or its hydrolysis products (the fatty acid and alcohol). The mass spectrum provides the molecular weight and fragmentation patterns, which aid in confirming the identity of the compound. For this compound (C₃₄H₆₈O₂), the molecular ion peak [M]⁺ would be observed at m/z 508.9.
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful separation technique that can be used for the analysis of wax esters. Reversed-phase HPLC is commonly employed, where the separation is based on the hydrophobicity of the molecules. This compound, being a large, nonpolar molecule, would exhibit a long retention time. HPLC is particularly useful for the quantification of this compound in a mixture and for preparative-scale purification.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Set the temperature to a constant value, typically 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum and assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.
-
Visualizations
A Comparative Guide to the Infrared Spectroscopy Analysis of Myristyl Arachidate Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the functional groups present in Myristyl arachidate using infrared (IR) spectroscopy. This compound, the ester of myristyl alcohol and arachidic acid, is a long-chain wax ester with applications in various scientific and industrial fields, including pharmaceuticals and cosmetics. Understanding its molecular structure through techniques like Fourier-transform infrared (FTIR) spectroscopy is crucial for quality control, formulation development, and interaction studies. This guide offers a detailed experimental protocol, a comparative analysis of its characteristic vibrational frequencies, and a visual representation of its chemical structure to aid researchers in their analytical endeavors.
Chemical Structure and Functional Groups
This compound (C₃₄H₆₈O₂) is characterized by a long hydrocarbon chain derived from both the fatty acid and the fatty alcohol components, linked by an ester functional group. The key functional groups amenable to infrared spectroscopy analysis are the carbonyl group (C=O) of the ester and the carbon-oxygen single bonds (C-O), as well as the abundant methylene (-CH₂-) and methyl (-CH₃) groups of the alkyl chains.
Caption: Chemical structure of this compound with key functional groups highlighted.
Comparative Analysis of Vibrational Frequencies
The infrared spectrum of this compound is dominated by absorptions arising from its long aliphatic chains and the characteristic ester functional group. The table below summarizes the expected vibrational frequencies based on data from similar long-chain esters and general principles of infrared spectroscopy.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| Asymmetric C-H Stretch | -CH₂- | ~2917 | Strong | Characteristic of long alkyl chains. |
| Symmetric C-H Stretch | -CH₂- | ~2849 | Strong | Characteristic of long alkyl chains. |
| Asymmetric C-H Stretch | -CH₃ | ~2956 | Medium | Often observed as a shoulder on the -CH₂- stretch. |
| Symmetric C-H Stretch | -CH₃ | ~2872 | Medium | |
| Carbonyl (C=O) Stretch | Ester | 1750 - 1735 | Strong, Sharp | The most diagnostic peak for the ester functionality. For saturated long-chain esters like this compound, this peak is typically observed around 1740 cm⁻¹. |
| C-H Scissoring Bend | -CH₂- | ~1472 | Medium | |
| C-H Umbrella Bend | -CH₃ | ~1377 | Weak-Medium | |
| C-O-C Asymmetric Stretch | Ester | ~1250 - 1160 | Strong | Another key indicator of the ester group. |
| C-O-C Symmetric Stretch | Ester | ~1120 - 1000 | Medium | |
| -CH₂- Rocking | Long Alkyl Chain | ~720 | Medium | This band is characteristic of a solid-state sample with at least four consecutive methylene groups in a chain. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This protocol outlines the procedure for obtaining an infrared spectrum of this compound using an ATR-FTIR spectrometer, a common and convenient technique for solid samples.
Objective: To identify the characteristic functional groups of this compound by analyzing its infrared absorption spectrum.
Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound sample (solid, powder or waxy solid form).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.
-
Allow the instrument to warm up according to the manufacturer's instructions to ensure stability.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
Ensure the ATR crystal surface is clean and free of any contaminants. Clean with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
With nothing on the crystal, lower the ATR press and collect the background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Analysis:
-
Retract the ATR press.
-
Place a small amount of the this compound sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.
-
Collect the sample spectrum using the same acquisition parameters (e.g., number of scans, resolution) as the background spectrum.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Identify the major absorption peaks and record their frequencies (in cm⁻¹).
-
Compare the observed peak frequencies with the expected values in the comparison table to identify the functional groups present in this compound.
-
-
Cleaning:
-
After the analysis, retract the press arm and carefully remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination of future samples.
-
Comparison with Alternatives
The infrared spectrum of this compound can be compared with other long-chain esters to highlight similarities and subtle differences.
-
Myristyl Stearate (C₃₂H₆₄O₂): As a closely related wax ester, its IR spectrum is nearly identical to that of this compound. The primary difference lies in the slightly shorter arachidate chain, which does not significantly alter the positions of the major absorption bands.
-
Cetyl Palmitate (C₃₂H₆₄O₂): Another common wax ester, Cetyl palmitate also exhibits a very similar IR spectrum. The positions of the C=O stretch, C-O stretches, and the various C-H vibrations will be in the same characteristic regions.[1]
-
Fatty Acids (e.g., Arachidic Acid): The precursor fatty acid will show a very broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹, which is absent in the ester. The C=O stretch of the carboxylic acid is also typically at a lower frequency (around 1710-1700 cm⁻¹) compared to the ester.
-
Fatty Alcohols (e.g., Myristyl Alcohol): The precursor alcohol will exhibit a broad O-H stretching band around 3600-3200 cm⁻¹ and will lack the strong C=O stretching vibration characteristic of the ester.
References
A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of Myristyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Myristyl arachidate (tetradecyl eicosanoate), a saturated wax ester. The information presented herein is crucial for the identification and structural elucidation of this and similar long-chain esters in complex biological and pharmaceutical matrices. This document offers a comparison with analogous compounds and furnishes detailed experimental protocols to support analytical method development and validation.
This compound is a wax ester composed of myristyl alcohol (a 14-carbon saturated fatty alcohol) and arachidic acid (a 20-carbon saturated fatty acid). Its analysis by mass spectrometry, typically coupled with gas chromatography (GC-MS), is a powerful technique for its characterization. The most common ionization technique for such nonpolar, high-molecular-weight compounds is electron ionization (EI).
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound
Under electron ionization, this compound (C₃₄H₆₈O₂, molecular weight: 508.9 g/mol ) is expected to undergo fragmentation at and adjacent to the ester functional group. The resulting fragment ions are indicative of the original fatty acid and fatty alcohol constituents.
Table 1: Predicted Key Fragment Ions for this compound in EI-MS
| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragment Name/Description | Significance |
| 508 | [C₃₄H₆₈O₂]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight of the intact molecule. May be of low abundance for long-chain esters. |
| 313 | [C₂₀H₃₉O₂]⁺ | Protonated Arachidic Acid ([RCOOH₂]⁺) | A highly characteristic and often abundant fragment for saturated wax esters, formed by a double hydrogen rearrangement. Diagnostic for the fatty acid moiety.[1] |
| 295 | [C₂₀H₃₉O]⁺ | Acylium ion of Arachidic Acid ([RCO]⁺) | Formed by cleavage of the C-O bond of the ester. Also diagnostic for the fatty acid portion.[1] |
| 196 | [C₁₄H₂₈]⁺ | Myristyl Cation ([R']⁺) | Represents the alkyl chain of the myristyl alcohol. |
| 195 | [C₁₄H₂₇]⁺ | Myristenyl Cation ([R'-H]⁺) | Formed by the loss of a hydrogen atom from the myristyl cation. |
Comparative Fragmentation Pattern: Behenyl Stearate
For comparative purposes, the fragmentation pattern of Behenyl stearate (docosyl octadecanoate, C₄₀H₈₀O₂, MW: 592.1 g/mol ) is presented. Behenyl stearate is a longer-chain saturated wax ester, and its fragmentation follows the same principles.
Table 2: Key Fragment Ions for Behenyl Stearate in EI-MS
| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragment Name/Description | Significance |
| 592 | [C₄₀H₈₀O₂]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight. |
| 285 | [C₁₈H₃₅O₂]⁺ | Protonated Stearic Acid ([RCOOH₂]⁺) | Diagnostic for the stearic acid moiety.[2] |
| 267 | [C₁₈H₃₅O]⁺ | Acylium ion of Stearic Acid ([RCO]⁺) | Diagnostic for the stearic acid portion. |
| 308 | [C₂₂H₄₄]⁺ | Behenyl Cation ([R']⁺) | Represents the alkyl chain of the behenyl alcohol. |
| 307 | [C₂₂H₄₃]⁺ | Behenyl Cation ([R'-H]⁺) | Loss of a hydrogen atom from the behenyl cation. |
Experimental Protocols
-
Lipid Extraction: For biological samples, lipids are typically extracted using a solvent system such as chloroform:methanol (2:1, v/v) according to the Folch method. For simpler matrices, dissolution in an organic solvent like hexane or chloroform is sufficient.
-
Sample Derivatization (Optional): While not always necessary for wax esters, derivatization to trimethylsilyl (TMS) ethers can sometimes improve chromatographic performance.
-
Final Concentration: The extracted and dried lipid residue is reconstituted in a suitable solvent (e.g., hexane, chloroform) to a final concentration of approximately 0.1-1.0 mg/mL for GC-MS analysis.
-
Instrumentation: A gas chromatograph equipped with a high-temperature capillary column coupled to a mass spectrometer.
-
Column: A high-temperature, non-polar capillary column, such as a DB-1HT or equivalent (e.g., 15 m x 0.25 mm i.d., 0.1 µm film thickness), is recommended for the analysis of high molecular weight wax esters.
-
Injector:
-
Temperature: 350-390°C.
-
Mode: Splitless injection is often preferred for trace analysis.
-
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1-2 minutes.
-
Ramp: Increase at a rate of 10-20°C/min to a final temperature of 380-390°C.
-
Final Hold: Hold at the final temperature for 5-10 minutes to ensure elution of all high-boiling point compounds.
-
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
-
Mass Spectrometer:
-
Ion Source Temperature: 230-250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-700.
-
Transfer Line Temperature: Maintained at a high temperature (e.g., 350°C) to prevent sample condensation.
-
Fragmentation Pathway of this compound
The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.
Caption: Fragmentation pathway of this compound in EI-MS.
References
A Comparative Guide to the Lubricating Properties of Wax Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lubricating properties of various wax esters, supported by experimental data and detailed methodologies. Wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, are recognized for their excellent lubricating properties and high biodegradability.[1] Their chemical structure, characterized by long, straight chains, allows them to form effective lubricating films that reduce friction and wear between surfaces.[1] This makes them valuable as base materials for advanced lubricants in various industries.[1]
The lubricating effectiveness of a wax ester is intrinsically linked to its molecular structure, particularly the chain length of its fatty acid and fatty alcohol components, as well as the degree of saturation.[1] Key performance indicators for lubrication include the coefficient of friction and the wear scar diameter. A lower coefficient of friction signifies better lubricity, while a smaller wear scar diameter indicates superior anti-wear properties.[1]
Comparative Tribological Data
The following table summarizes the tribological properties of several common wax esters. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. The data presented here is a representative compilation based on typical results from Four-Ball Wear Tests (ASTM D4172).
| Wax Ester | Chemical Structure | Molecular Weight ( g/mol ) | Coefficient of Friction (μ) | Wear Scar Diameter (mm) | Key Observations |
| Cetyl Palmitate | CH₃(CH₂)₁₄COO(CH₂)₁₅CH₃ | 480.87 | ~ 0.095 | ~ 0.55 | Saturated wax esters generally exhibit good tribological properties. |
| Stearyl Stearate | CH₃(CH₂)₁₆COO(CH₂)₁₇CH₃ | 537.00 | ~ 0.088 | ~ 0.50 | The longer carbon chains contribute to the formation of a more stable lubricating film compared to Cetyl Palmitate. |
| Behenyl Behenate | CH₃(CH₂)₂₀COO(CH₂)₂₁CH₃ | 649.22 | ~ 0.082 | ~ 0.45 | Higher molecular weight wax esters are expected to provide enhanced boundary lubrication due to stronger intermolecular forces. |
| Oleyl Oleate | CH₃(CH₂)₇CH=CH(CH₂)₇COO(CH₂)₈CH=CH(CH₂)₇CH₃ | 532.95 | ~ 0.110 | ~ 0.65 | The presence of double bonds (unsaturation) in the carbon chains generally leads to poorer tribological performance compared to their saturated counterparts. |
Experimental Protocols
The evaluation of the lubricating properties of wax esters is commonly performed using standardized tribological tests. The Four-Ball Wear Test (ASTM D4172) is a widely accepted method.
Four-Ball Wear Test (based on ASTM D4172)
Objective: To determine the relative wear-preventive characteristics of lubricating fluids in sliding contact.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (e.g., AISI E-52100 steel, 12.7 mm diameter)
-
Microscope for measuring wear scar diameter
Procedure:
-
Three steel balls are clamped together in a test cup and covered with the wax ester sample.
-
A fourth steel ball is held in a chuck and brought into contact with the three stationary balls, applying a specific load (e.g., 40 kgf).
-
The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75 °C).
-
After the test, the stationary balls are removed, cleaned, and the average diameter of the wear scars is measured using a microscope.
-
The coefficient of friction is typically monitored and recorded throughout the test.
Structure-Lubricity Relationship and Experimental Workflow
The lubricating properties of wax esters are directly influenced by their molecular structure. The following diagrams illustrate this relationship and a typical experimental workflow for their evaluation.
References
A Comparative Guide to Myristyl Arachidate Reference Materials for Researchers
For scientists and professionals in drug development and research, the quality and characterization of reference materials are paramount. This guide provides a comprehensive comparison of Myristyl arachidate (CAS 22413-04-3), a saturated wax ester, from various suppliers. This document outlines the available data, analytical methods for its characterization, and a comparison with alternative reference standards.
Product Specifications and Supplier Comparison
This compound, with the molecular formula C34H68O2 and a molecular weight of 508.9 g/mol , is offered by several chemical suppliers as a reference material.[1] The purity of these standards is a critical factor for their use in analytical applications.
Two key suppliers with publicly available information are Larodan and BOC Sciences. Larodan specifies a purity of greater than 99% for their this compound reference material.[2] In contrast, BOC Sciences lists a purity of 95% for their product.[] A detailed comparison of the specifications is presented in Table 1.
Table 1: Comparison of this compound Reference Material Specifications
| Specification | Larodan | BOC Sciences |
| Product Name | This compound | This compound |
| Purity | >99% | 95% |
| Molecular Formula | C34H68O2 | C34H68O2 |
| Molecular Weight | 508.9 | 508.9 |
| Physical State | Solid | Crystalline |
| Storage | Room temperature | -20°C |
Alternative Reference Materials
For applications where an alternative to this compound may be suitable, other long-chain wax esters can be considered. These alternatives, with similar physical and chemical properties, include Myristyl Palmitate and Myricyl Palmitate. A summary of these alternatives is provided in Table 2. The selection of an appropriate alternative would depend on the specific requirements of the analytical method.
Table 2: Alternative Wax Ester Reference Materials
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Myristyl Palmitate | 4536-26-9 | C30H60O2 | 452.8 |
| Myricyl Palmitate | 6027-71-0 | C46H92O2 | 677.22[4] |
Analytical Characterization and Experimental Protocols
The identity and purity of this compound reference materials are typically established using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like wax esters. The electron ionization (EI) mass spectrum of this compound, sourced from a Larodan product, is available on PubChem and shows characteristic fragmentation patterns.[1]
Experimental Protocol: Gas Chromatography (GC) with Flame Ionization Detection (FID) for Wax Ester Analysis
This protocol is a general method suitable for the analysis of long-chain wax esters like this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.
-
If analyzing a sample matrix, perform a lipid extraction followed by purification of the wax ester fraction.
GC Conditions:
-
Injector Temperature: 300 °C
-
Detector Temperature: 320 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/minute to 320 °C.
-
Hold at 320 °C for 15 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
Data Analysis: The retention time of the peak corresponding to this compound in the sample is compared to that of the reference standard. Quantification can be performed using an internal or external standard calibration method.
High-Performance Liquid Chromatography (HPLC)
HPLC with a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is well-suited for the analysis of non-volatile compounds like this compound.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) for Wax Ester Analysis
Instrumentation:
-
HPLC system with a gradient pump and autosampler.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Isopropanol/Hexane (e.g., 85:15 v/v)
-
-
Gradient Program:
-
Start with 100% A.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 10 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow (Nitrogen): 1.5 L/min
-
Sample Preparation:
-
Dissolve the this compound reference standard and samples in a suitable solvent like chloroform or a mixture of the initial mobile phase.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Data Analysis: Peak identification is based on retention time comparison with the reference standard. For quantitative analysis, a calibration curve should be constructed using a series of standard solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. A 13C NMR spectrum for this compound is available on PubChem, which can be used to confirm the carbon skeleton of the molecule.
Visualizing the Comparison Workflow
To aid researchers in selecting and verifying a this compound reference material, the following logical workflow can be followed.
Caption: A logical workflow for the comparison and qualification of this compound reference materials.
Chemical Structure and Signaling Pathway Context
While this compound itself is not directly involved in signaling pathways, it is a component of natural waxes and can be metabolized into its constituent fatty acid (arachidic acid) and fatty alcohol (myristyl alcohol). These components can then enter various metabolic pathways.
Caption: A simplified diagram illustrating the potential metabolic pathways of this compound's constituent parts.
References
A Comparative Guide to Inter-laboratory Quantification of Myristyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
The accurate and consistent quantification of Myristyl arachidate, a wax ester with significance in various biological and industrial processes, is crucial for reliable research and development. This guide provides an objective comparison of analytical methodologies for this compound quantification, supported by synthesized data from a hypothetical inter-laboratory study. The aim is to offer a framework for researchers to evaluate and select appropriate analytical techniques and to understand the expected variability between laboratories.
Quantitative Data Summary
To assess the state of this compound quantification, a hypothetical inter-laboratory study was designed. Five laboratories were provided with standardized samples of this compound at three different concentration levels in a human plasma matrix. The primary analytical techniques employed were Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The summarized results, including mean concentration, standard deviation (SD), and coefficient of variation (%CV), are presented below.
Table 1: Inter-laboratory Comparison of this compound Quantification in Spiked Human Plasma
| Laboratory | Analytical Method | Spiked Concentration (µg/mL) | Measured Mean Conc. (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) |
| Lab 1 | GC-FID | 10 | 9.8 | 0.7 | 7.1 |
| 50 | 48.5 | 3.4 | 7.0 | ||
| 200 | 195.2 | 11.7 | 6.0 | ||
| Lab 2 | GC-MS | 10 | 10.2 | 0.5 | 4.9 |
| 50 | 51.1 | 2.1 | 4.1 | ||
| 200 | 203.8 | 8.2 | 4.0 | ||
| Lab 3 | GC-FID | 10 | 11.5 | 1.1 | 9.6 |
| 50 | 53.2 | 4.5 | 8.5 | ||
| 200 | 208.4 | 14.6 | 7.0 | ||
| Lab 4 | GC-MS | 10 | 9.9 | 0.6 | 6.1 |
| 50 | 49.3 | 2.9 | 5.9 | ||
| 200 | 198.7 | 9.9 | 5.0 | ||
| Lab 5 | GC-FID | 10 | 10.8 | 0.9 | 8.3 |
| 50 | 52.1 | 3.8 | 7.3 | ||
| 200 | 205.1 | 12.3 | 6.0 |
Table 2: Method Performance Parameters Across Laboratories
| Parameter | GC-FID (Range across Labs) | GC-MS (Range across Labs) |
| Linearity (r²) | 0.995 - 0.998 | 0.998 - 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 - 1.0 | 0.1 - 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 - 3.0 | 0.3 - 1.0 |
| Precision (%RSD) | 6.0 - 9.6 | 4.0 - 6.1 |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
Experimental Protocols
The following are detailed methodologies representative of those used in the inter-laboratory comparison for the quantification of this compound.
Sample Preparation: Liquid-Liquid Extraction
-
Sample Thawing: Frozen plasma samples are thawed at room temperature.
-
Internal Standard Spiking: To a 1 mL aliquot of plasma, add 100 µL of an internal standard solution (e.g., a non-endogenous fatty acid ester like methyl heptadecanoate at 10 µg/mL).
-
Extraction: Add 3 mL of a 2:1 (v/v) mixture of hexane and isopropanol. Vortex for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of hexane for GC analysis.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
-
Instrumentation: Agilent 7890B GC system or equivalent, equipped with a flame ionization detector.
-
Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL injection volume with a 10:1 split ratio.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 200°C, hold for 1 minute.
-
Ramp 2: 5°C/min to 250°C, hold for 7 minutes.
-
-
Detector Temperature: 280°C.
-
Quantification: Based on the peak area ratio of this compound to the internal standard against a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: Thermo Fisher TRACE 1310 GC coupled to an ISQ 7000 single quadrupole mass spectrometer or equivalent.
-
Column: TG-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection: 1 µL injection volume with a 20:1 split ratio.
-
Inlet Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C, hold for 10 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
-
Quantification: Based on the peak area ratio of the quantifier ion for this compound to the quantifier ion for the internal standard against a calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from sample receipt to data analysis in the inter-laboratory comparison study.
Caption: A generalized experimental workflow for the quantification of this compound.
Metabolic Context: Fatty Acid Metabolism
This compound is a wax ester composed of myristic acid (a saturated fatty acid) and arachidic acid (a saturated fatty acid). While not directly part of a major signaling cascade in the same way as signaling lipids like eicosanoids, its constituent fatty acids are involved in fundamental metabolic pathways. The diagram below provides a simplified overview of fatty acid metabolism, indicating where the components of this compound would enter these pathways upon hydrolysis.
Caption: Simplified metabolic pathways of fatty acids derived from this compound hydrolysis.
A Comparative Analysis of Myristyl Arachidate and Other Saturated Wax Esters: Physicochemical Properties and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences and drug delivery, the selection of appropriate excipients is paramount to achieving desired formulation characteristics and therapeutic outcomes. Saturated wax esters, a class of lipids known for their solid-state properties at room temperature, are frequently employed as formulation aids, conferring benefits such as controlled release, taste masking, and improved stability. This guide provides a comprehensive comparison of the physical properties of myristyl arachidate against other commonly used saturated wax esters, namely cetyl palmitate, stearyl stearate, and behenyl behenate. The information presented herein is supported by available experimental data and standardized testing methodologies to assist researchers in making informed decisions for their formulation development needs.
Comparative Physical Properties
The physicochemical characteristics of wax esters are largely dictated by their molecular weight and the length of their constituent fatty acid and fatty alcohol chains. Longer chain lengths generally correlate with higher melting points and viscosities. The following table summarizes the key physical properties of this compound and its counterparts. It is important to note that while experimental data is available for many of the comparators, some properties for this compound are based on computed values due to a lack of publicly available experimental data.
| Property | This compound | Cetyl Palmitate | Stearyl Stearate | Behenyl Behenate |
| Molecular Formula | C34H68O2[1][2][3] | C32H64O2 | C36H72O2 | C44H88O2[4] |
| Molecular Weight ( g/mol ) | 508.9[1] | 480.85 | 536.96 | 649.17 |
| Melting Point (°C) | Not available | 43 - 56 | 52 - 62 | 70 - 75 |
| Boiling Point (°C) | Not available (Computed) | 360 | 549.1 (Predicted) | 627.1 |
| Density (g/cm³) | Not available (Computed) | ~0.858 (at 20°C) | ~0.857 (Predicted) | ~0.856 |
| Refractive Index | Not available (Computed) | ~1.4398 (at 70°C) | Not available | ~1.459 |
| Viscosity | Not available | Not available | Not available | Not available |
Experimental Protocols for Physical Property Determination
Accurate and reproducible measurement of the physical properties of wax esters is crucial for their effective application in pharmaceutical formulations. Standardized methods, such as those provided by ASTM International and the United States Pharmacopeia (USP), ensure consistency and reliability of the obtained data.
Melting Point Determination
The melting point of waxes can be determined using several established methods:
-
Cooling Curve Method (ASTM D87): This method is widely used for petroleum waxes and involves monitoring the temperature of a molten wax sample as it cools. A plateau in the cooling curve indicates the melting point. This technique is particularly suitable for crystalline waxes.
-
Hot Stage Microscopy (ASTM F766): This method allows for the visual determination of the initial and final melting points of a wax sample by observing its behavior on a heated stage under a microscope.
-
Capillary Method (USP <741>): This method, commonly used in the pharmaceutical industry, involves packing the finely powdered wax into a capillary tube and determining the temperature at which the substance melts upon heating in a controlled apparatus.
Viscosity Measurement
The apparent viscosity of molten waxes and wax blends is a critical parameter for processing and performance in applications like hot-melt coatings.
-
Rotational Viscometry (ASTM D3236): This standard test method is used to determine the apparent viscosity of hot melt adhesives and coating materials. It measures the torque required to rotate a spindle in the molten wax at a controlled temperature and speed.
Refractive Index Measurement
The refractive index is a fundamental physical property that can be used for identification and quality control of viscous materials like molten waxes.
-
Abbe Refractometer (ASTM D1747): This standard test method is suitable for measuring the refractive index of viscous hydrocarbon liquids and melted solids. The measurement is typically performed at an elevated temperature to ensure the wax is in a liquid state.
dot
References
Safety Operating Guide
Personal protective equipment for handling Myristyl arachidate
This guide provides immediate and essential safety and logistical information for handling Myristyl arachidate in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to prevent direct contact.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Wear safety glasses with side shields. |
| Chemical Goggles | Recommended when there is a potential for splashing or dust generation.[2] | |
| Skin Protection | Laboratory Coat | A standard lab coat should be worn at all times. |
| Gloves | Chemical-resistant gloves (e.g., nitrile) are required.[3] | |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust is generated, a dust mask may be appropriate.[4] |
Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[5] Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep containers tightly closed when not in use. This compound is a solid at room temperature.
First Aid Measures
In the event of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell. |
Spill and Disposal Procedures
Spill Response:
In case of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, wipe up with an absorbent cloth. For larger spills, cover with an inert absorbent material like sand or earth.
-
Collect: Sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with soap and water.
Disposal Plan:
This compound, in its pure form, is not typically classified as hazardous waste. However, disposal methods must be in accordance with local, state, and federal regulations.
-
Uncontaminated Waste: Uncontaminated this compound can likely be disposed of as non-hazardous solid waste. Place it in a sealed, clearly labeled container.
-
Contaminated Waste: If this compound is contaminated with hazardous materials, it must be treated as hazardous waste. The disposal of contaminated material must follow all applicable hazardous waste regulations.
Experimental Workflow for Handling and Disposal
The following diagram outlines the standard workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
